1-(3-Bromo-6-fluoropyridin-2-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromo-6-fluoropyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGVMQPDGYNPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264413 | |
| Record name | Ethanone, 1-(3-bromo-6-fluoro-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807542-88-6 | |
| Record name | Ethanone, 1-(3-bromo-6-fluoro-2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807542-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3-bromo-6-fluoro-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-bromo-6-fluoropyridin-2-yl)ethanone, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details its structural features, predicted spectroscopic characteristics, plausible synthetic routes, and potential applications as a versatile building block for novel therapeutic agents. The discussion is grounded in the established principles of organic chemistry and supported by data from analogous structures, offering valuable insights for researchers and scientists in the field of pharmaceutical development.
Introduction
Halogenated heterocycles are a cornerstone of modern medicinal chemistry, with fluorine and bromine atoms often incorporated into molecular scaffolds to modulate physicochemical properties, metabolic stability, and target binding affinity. The pyridine ring, a common motif in pharmaceuticals, offers a versatile platform for substitution, enabling fine-tuning of a molecule's biological activity. This compound (Figure 1) is a functionalized pyridine derivative that combines the electronic effects of a bromine atom, a fluorine atom, and an acetyl group. This unique combination of substituents makes it a valuable intermediate for the synthesis of more complex molecules through various cross-coupling and substitution reactions. This guide aims to provide a detailed technical resource on this compound for researchers engaged in the design and synthesis of novel chemical entities.
Figure 1. Chemical Structure of this compound.
Physicochemical and Spectroscopic Properties
While experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification/Source Context |
| Molecular Formula | C₇H₅BrFNO | Based on chemical structure. |
| Molecular Weight | 218.02 g/mol | Calculated from the molecular formula. |
| CAS Number | 1807542-88-6 | Sourced from chemical suppliers.[1][2] |
| Appearance | Likely a solid at room temperature. | Similar substituted acetylpyridines are solids.[3] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General solubility characteristics of similar aromatic ketones. |
| Melting Point | Not available. | No experimental data found in the public domain. |
| Boiling Point | Not available. | No experimental data found in the public domain. |
Spectroscopic Profile (Predicted)
The spectroscopic data for this compound can be anticipated by analyzing the expected chemical shifts and coupling constants for its constituent protons and carbons. These predictions are informed by published data for similar substituted aromatic ketones and pyridines.[1][2][4][5][6][7][8]
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Pyridine-H | 7.6 - 7.9 | dd | J(H,H) ≈ 8, J(H,F) ≈ 4 | H-4 |
| Pyridine-H | 7.1 - 7.4 | dd | J(H,H) ≈ 8, J(H,F) ≈ 8 | H-5 |
| Acetyl-CH₃ | 2.6 - 2.8 | s | - | -CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Carbonyl | 195 - 205 | C=O | ||
| Pyridine-C | 160 - 165 (d, ¹JCF ≈ 240-260 Hz) | C-6 | ||
| Pyridine-C | 145 - 155 | C-2 | ||
| Pyridine-C | 140 - 150 (d, JCF ≈ 15-25 Hz) | C-4 | ||
| Pyridine-C | 115 - 125 (d, JCF ≈ 5-10 Hz) | C-5 | ||
| Pyridine-C | 110 - 120 | C-3 | ||
| Acetyl-CH₃ | 25 - 30 | -CH₃ |
Note: These are predicted values and may vary from experimental results. The coupling constants for fluorine are estimations based on typical values for fluoropyridines.
Infrared (IR) Spectroscopy: Key expected IR absorption bands would include:
-
~1700 cm⁻¹: A strong absorption corresponding to the C=O stretch of the ketone.
-
~1600-1450 cm⁻¹: Absorptions related to the C=C and C=N stretching vibrations of the pyridine ring.
-
~1250-1000 cm⁻¹: A strong absorption due to the C-F stretch.
Mass Spectrometry (MS): The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity). The nominal molecular ion peaks would be at m/z 217 and 219.
Synthesis and Reactivity
Proposed Synthesis
The proposed synthetic pathway is illustrated below:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Hypothetical):
-
Formation of the Lithiated Intermediate: To a solution of 3-bromo-2,6-difluoropyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the lithiated species at the 2-position, which is the most acidic site.
-
Acylation: An acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, is then added to the solution at -78 °C. The reaction is allowed to slowly warm to room temperature and is then quenched with a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can then be purified by column chromatography on silica gel.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its three key functional groups: the bromine atom, the fluorine atom, and the acetyl group.
-
Bromine Atom (C-3): The bromine at the 3-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at this position. The ortho-acetyl group may exert some steric hindrance, potentially influencing reaction rates.
-
Fluorine Atom (C-6): The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNA) due to the electron-withdrawing nature of the pyridine nitrogen and the acetyl group. This allows for the displacement of the fluorine by various nucleophiles, such as amines, alkoxides, and thiolates, providing a route to a diverse array of 6-substituted pyridines.
-
Acetyl Group (C-2): The methyl protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as aldol condensations and alkylations. The ketone carbonyl can also be a site for nucleophilic attack or can be reduced to an alcohol.
The interplay of these reactive sites makes this compound a highly versatile synthetic intermediate.
Caption: Key reaction pathways for synthetic diversification.
Applications in Drug Discovery
While specific applications of this compound are not extensively documented, its structural motifs are prevalent in a wide range of biologically active molecules. Pyridine derivatives are integral to numerous approved drugs, and the strategic placement of halogen atoms is a well-established strategy in medicinal chemistry.[12]
The utility of this compound in drug discovery can be inferred from the roles of its constituent fragments:
-
Bromo- and Fluoropyridines: These scaffolds are frequently used to construct inhibitors of kinases, proteases, and other enzymes. The halogens can form halogen bonds with protein residues, enhancing binding affinity and selectivity.
-
2-Acetylpyridines: This moiety can act as a hydrogen bond acceptor and its derivatives have been explored for various therapeutic targets.[13][14]
-
Versatile Intermediate: The true value of this molecule lies in its capacity as a versatile building block. Through the selective manipulation of its reactive sites, a diverse library of compounds can be generated for high-throughput screening and lead optimization. For example, the bromine can be used as a handle for late-stage functionalization to explore structure-activity relationships.
Safety and Handling
A specific safety data sheet (SDS) for this compound is not widely available. However, based on the safety information for structurally related compounds such as 1-(3-bromopyridin-2-yl)ethanone and other halogenated pyridines, the following precautions should be observed:[5][12][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth. Do not induce vomiting. In all cases of exposure, seek medical attention.
-
Conclusion
This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique arrangement of reactive functional groups—a bromine atom amenable to cross-coupling, a fluorine atom susceptible to nucleophilic substitution, and an acetyl group that can undergo various transformations—provides multiple avenues for synthetic diversification. While detailed experimental data on this specific compound is limited, this guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on the well-established chemistry of related structures. As the demand for novel and effective therapeutic agents continues to grow, the utility of such strategically functionalized heterocyclic intermediates will undoubtedly increase, making this compound a valuable tool for the synthesis of next-generation pharmaceuticals.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 1-(5-ブロモ-3-フルオロピリジン-2-イル)エタノン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. scielo.br [scielo.br]
- 6. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 7. spectrabase.com [spectrabase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 10. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 11. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Structural Elucidation of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(3-bromo-6-fluoropyridin-2-yl)ethanone is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development due to its potential as a versatile building block for the synthesis of more complex bioactive molecules. The precise arrangement of its substituents—an acetyl group, a bromine atom, and a fluorine atom on the pyridine core—governs its reactivity and potential biological interactions. Therefore, unambiguous structural confirmation is a critical first step in any research and development endeavor involving this compound. This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques required for the complete structural elucidation of this compound, framed from the perspective of practical application and experimental causality.
Proposed Synthesis
Synthetic Workflow:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Proposed Radical Acetylation
-
Diazotization: To a cooled (0-5 °C) solution of 2-amino-3-bromo-6-fluoropyridine in aqueous hydrobromic acid, add a solution of sodium nitrite in water dropwise. Stir the resulting diazonium salt solution at this temperature for 30 minutes.
-
Radical Acetylation: To the diazonium salt solution, add a solution of acetaldehyde and iron(II) sulfate heptahydrate in water. Then, add hydrogen peroxide (30% aq.) dropwise, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Structural Elucidation
The cornerstone of structural elucidation lies in the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of the molecule's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ | ~2.6 | s | - |
| H-4 | ~7.9 | t | ~8.0 (JH4-H5), ~8.0 (JH4-F6) |
| H-5 | ~7.5 | dd | ~8.0 (JH5-H4), ~3.0 (JH5-F6) |
-
Causality: The methyl protons of the acetyl group are expected to be a singlet in the upfield region. The pyridine ring protons (H-4 and H-5) will be in the downfield aromatic region and will show coupling to each other and to the fluorine at position 6. The H-4 proton is expected to appear as a triplet due to coupling to both H-5 and the fluorine. The H-5 proton will appear as a doublet of doublets due to coupling to H-4 and the fluorine.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~195 |
| C-2 | ~150 (d, JC2-F ≈ 15 Hz) |
| C-3 | ~120 |
| C-4 | ~140 (d, JC4-F ≈ 5 Hz) |
| C-5 | ~125 (d, JC5-F ≈ 20 Hz) |
| C-6 | ~160 (d, JC6-F ≈ 250 Hz) |
| CH₃ | ~25 |
-
Causality: The carbonyl carbon will be the most downfield signal. The carbons of the pyridine ring will be in the aromatic region, and those coupled to fluorine will appear as doublets. The C-6 carbon, directly attached to the fluorine, will exhibit a large one-bond coupling constant. The other ring carbons will show smaller two- or three-bond couplings to the fluorine. The methyl carbon will be the most upfield signal.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to confirm H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range H-C connectivities, further confirming the structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the structure.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₇H₅BrFNO (217.96 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will result in two peaks of nearly equal intensity at m/z ~218 and ~220.
-
Key Fragmentation: A prominent fragment would be the loss of the acetyl group (CH₃CO•), resulting in a fragment ion at m/z ~175 and ~177. Another likely fragmentation is the loss of a bromine radical, leading to a fragment at m/z ~139.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.
Structural Elucidation Workflow:
Caption: A logical workflow for the structural elucidation of an unknown compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~1700 | C=O stretch (ketone) |
| ~1600, ~1450 | C=C and C=N stretching (aromatic ring) |
| ~1250 | C-F stretch |
| ~1000 | C-Br stretch |
-
Causality: The most prominent peak is expected to be the strong absorption from the carbonyl group of the ketone. The characteristic absorptions of the pyridine ring and the carbon-halogen bonds will also be present.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By combining a plausible synthetic strategy with a thorough analysis of NMR, Mass Spectrometry, and IR data, researchers can confidently confirm the identity and purity of this important chemical intermediate. This guide provides the foundational knowledge and practical protocols necessary to achieve this critical step in the drug discovery and development pipeline.
An In-depth Technical Guide to 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of the heterocyclic building block, 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone. This compound is of significant interest to the pharmaceutical and agrochemical industries as a versatile intermediate for the synthesis of novel bioactive molecules. This document details its structural attributes, predicted physicochemical properties, and characteristic spectral data. Furthermore, this guide outlines a putative synthetic route and discusses its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Detailed, field-proven experimental protocols are provided to aid researchers in the practical application of this compound.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs. The unique electronic properties of the pyridine ring, combined with the strategic placement of functional groups, allow for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile. The subject of this guide, this compound, is a trifunctionalized pyridine derivative that offers multiple points for chemical modification. The presence of a bromine atom, a fluorine atom, and an acetyl group on the pyridine scaffold makes it a highly valuable and versatile intermediate in drug discovery and development. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. The fluorine atom can enhance metabolic stability and binding affinity, while the acetyl group provides a handle for further derivatization or can be a key pharmacophoric element itself. This guide aims to provide a detailed technical resource for researchers utilizing this important building block.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The following sections detail the known and predicted properties of this compound.
Physical Properties
The macroscopic properties of a compound, such as its melting point and solubility, are critical for practical handling, reaction setup, and purification. While experimentally determined data for this specific compound is not widely published, predicted values and data from analogous compounds provide a reliable guide.
| Property | Value | Source |
| CAS Number | 1807542-88-6 | --INVALID-LINK-- |
| Molecular Formula | C₇H₅BrFNO | --INVALID-LINK-- |
| Molecular Weight | 218.02 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to yellow solid | --INVALID-LINK-- |
| Predicted Boiling Point | 257.6 ± 40.0 °C | --INVALID-LINK-- |
| Predicted Density | 1.619 ± 0.06 g/cm³ | --INVALID-LINK-- |
| Storage | 2-8°C, under inert gas | --INVALID-LINK-- |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and characterization of a chemical compound. While a full experimental dataset for this compound is not publicly available, predicted spectra and data from structurally similar compounds can provide valuable insights. Chemical suppliers often have spectral data available upon request.[1][2][3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the three protons of the methyl group. The coupling patterns and chemical shifts will be influenced by the electronegative fluorine and bromine atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display seven unique carbon signals corresponding to the molecular formula. The chemical shifts of the carbons in the pyridine ring will be significantly affected by the attached substituents.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) of approximately equal intensity, which is indicative of the presence of a single bromine atom.
Synthesis and Reactivity
The synthetic utility of this compound lies in its trifunctional nature, which allows for a variety of chemical transformations.
Proposed Synthesis
While a specific, peer-reviewed synthesis of this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential pathway could involve the acylation of a suitable bromofluoropyridine precursor.
Caption: A proposed two-step synthesis of the target compound.
This proposed synthesis leverages a lithium-halogen exchange followed by reaction with an electrophile and subsequent oxidation. The choice of reagents and reaction conditions would need to be carefully optimized to achieve a good yield and purity.
Chemical Reactivity and the Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the 3-position of the pyridine ring is the primary site for synthetic diversification, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a powerful tool in this context.[1][4]
The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium(0) species.
References
1-(3-Bromo-6-fluoropyridin-2-yl)ethanone molecular weight and formula
An In-depth Technical Guide to 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block. It details the compound's fundamental properties, including its precise molecular weight and formula, and extends into its synthesis, reactivity, and applications in medicinal chemistry and materials science.
Introduction
This compound is a strategically-functionalized pyridine derivative that serves as a versatile intermediate in synthetic organic chemistry. The presence of three distinct reactive sites—an acetyl group, a bromine atom, and a fluorine atom—on a pyridine scaffold makes it a highly valuable precursor for constructing complex molecular architectures. The bromine atom is amenable to a wide range of metal-catalyzed cross-coupling reactions, while the electron-withdrawing nature of the fluorine atom and the acetyl group activates the pyridine ring for specific transformations. This guide synthesizes critical data to empower researchers in leveraging this compound's unique chemical attributes for novel discovery programs.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a precise understanding of its identity and physical characteristics. This compound is identified by the CAS Number 1807542-88-6[1][2][3]. Its core properties are summarized below.
Core Identification Data
| Identifier | Value | Source |
| Molecular Formula | C₇H₅BrFNO | [1][3] |
| Molecular Weight | 218.02 g/mol | [3] |
| CAS Number | 1807542-88-6 | [3] |
| IUPAC Name | This compound | [1] |
| Common Synonyms | 1-(3-Bromo-6-fluoro-2-pyridyl)ethanone | [1][3] |
Physicochemical and Computational Data
These properties are critical for planning reactions, purification, and formulation, as well as for computational modeling of drug-receptor interactions.
| Property | Value | Significance |
| Appearance | Off-white to yellow solid | [3] |
| Boiling Point | 257.6 ± 40.0 °C (Predicted) | [3] |
| Density | 1.619 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | |
| LogP | 2.1858 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
Molecular Structure and Reactivity Analysis
The utility of this compound stems directly from its unique arrangement of functional groups.
Caption: 2D Structure of this compound.
-
Pyridine Ring : A heterocyclic aromatic core common in pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability.
-
Bromine (C3) : An excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon and heteroatom substituents.
-
Fluorine (C6) : Modulates the electronic properties of the ring, increasing its electrophilicity. It can also serve as a site for nucleophilic aromatic substitution (SₙAr) under specific conditions. In a drug development context, fluorine can enhance metabolic stability and binding affinity.
-
Acetyl Group (C2) : Provides a handle for a variety of transformations, including aldol condensations, reductions to alcohols, or conversion to other functional groups.
Synthetic Pathways and Methodologies
Caption: Plausible synthetic workflow for the target compound.
Hypothetical Experimental Protocol
This protocol is illustrative and based on established organometallic methodologies for pyridine functionalization. Optimization and safety assessments are mandatory before implementation.
-
Synthesis of 5-Bromo-2-fluoropyridine (Intermediate):
-
To a sealed pressure vessel, add 2,5-dibromopyridine and a source of fluoride, such as anhydrous potassium fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6) in an anhydrous polar aprotic solvent like DMSO or sulfolane.
-
Heat the mixture to a high temperature (e.g., 180-220°C) for several hours. The progress is monitored by GC-MS.
-
Causality: This is a nucleophilic aromatic substitution (Halex reaction) where the more labile bromine at the 2-position is displaced by fluoride. High temperatures are required to overcome the activation energy for this substitution on an electron-neutral ring.
-
Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify via distillation or column chromatography.
-
-
Acylation to Final Product:
-
In a flame-dried, three-neck flask under an inert atmosphere (Argon), dissolve 5-bromo-2-fluoropyridine in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF (typically 1.05 equivalents) dropwise, maintaining the temperature below -70°C. Stir for 1-2 hours.
-
Causality: LDA is a strong, non-nucleophilic base. It deprotonates the most acidic proton on the ring, which is at the C3 position, directed by the ortho-fluorine atom.
-
Slowly add N,N-dimethylacetamide (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound.
-
Applications in Research and Development
The true value of this compound lies in its capacity as a versatile scaffold for building more complex molecules, particularly in the pharmaceutical and agrochemical industries[4].
References
Spectroscopic Profiling of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone, a substituted pyridine derivative of interest to researchers and professionals in drug discovery and development. The elucidation of its chemical structure through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) is paramount for its unequivocal identification and quality control. This document offers a detailed interpretation of its predicted spectroscopic data, grounded in fundamental principles and supported by established methodologies.
Introduction to the Spectroscopic Analysis of Substituted Pyridines
This compound possesses a unique substitution pattern on the pyridine ring, featuring an acetyl group at the 2-position, a bromine atom at the 3-position, and a fluorine atom at the 6-position. This arrangement of electron-withdrawing and donating groups significantly influences the electronic environment of the molecule, resulting in a distinct spectroscopic fingerprint. Understanding these influences is key to accurately interpreting the NMR, IR, and MS data. The methodologies presented herein are designed to provide a robust framework for the characterization of this and structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to reveal two aromatic protons and a methyl group singlet. The chemical shifts are influenced by the electronegativity of the nitrogen, fluorine, and bromine atoms, as well as the anisotropic effect of the carbonyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ | 2.6 - 2.8 | Singlet (s) | N/A |
| H-4 | 7.8 - 8.0 | Doublet of doublets (dd) | J(H4-H5) ≈ 8-9, J(H4-F) ≈ 2-3 |
| H-5 | 7.4 - 7.6 | Doublet of doublets (dd) | J(H5-H4) ≈ 8-9, J(H5-F) ≈ 4-5 |
Rationale for Predictions:
-
CH₃: The acetyl methyl protons are expected to appear as a singlet in the region of 2.6-2.8 ppm. The deshielding is due to the adjacent electron-withdrawing carbonyl group.
-
Aromatic Protons (H-4 and H-5): The two pyridine ring protons will appear in the aromatic region. H-4 is expected to be downfield of H-5 due to the combined electron-withdrawing effects of the adjacent nitrogen and the bromine at the 3-position. The coupling between H-4 and H-5 will result in a doublet for each, and these will be further split by the fluorine at the 6-position, leading to doublets of doublets.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts are highly dependent on the substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 195 - 205 |
| C-2 | 150 - 155 |
| C-3 | 115 - 120 |
| C-4 | 140 - 145 |
| C-5 | 120 - 125 |
| C-6 | 160 - 165 (d, J(C-F) ≈ 240-250 Hz) |
| CH₃ | 25 - 30 |
Rationale for Predictions:
-
C=O: The carbonyl carbon is the most deshielded, appearing significantly downfield.
-
C-6: This carbon is directly attached to the highly electronegative fluorine atom, causing a large downfield shift and a characteristic large one-bond carbon-fluorine coupling constant.
-
C-2 and C-4: These carbons are deshielded due to their proximity to the nitrogen atom.
-
C-3: The carbon bearing the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect.
-
C-5: This carbon is expected to be the most shielded of the aromatic carbons.
-
CH₃: The methyl carbon will appear in the typical aliphatic region.
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
Instrumental Setup and Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to obtain singlets for all carbons. A larger spectral width (e.g., 0-220 ppm) and a longer relaxation delay may be necessary.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key absorption bands will be those corresponding to the carbonyl group and the aromatic pyridine ring.
Predicted IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Aromatic Ketone) | 1690 - 1710 | Strong |
| C=N, C=C (Aromatic Ring) | 1550 - 1600 | Medium-Strong |
| C-H (Aromatic) | 3000 - 3100 | Weak-Medium |
| C-H (Aliphatic, CH₃) | 2850 - 3000 | Weak-Medium |
| C-F | 1200 - 1300 | Strong |
| C-Br | 500 - 600 | Medium |
Rationale for Predictions:
-
C=O Stretch: The carbonyl group of an aromatic ketone typically absorbs in the range of 1680-1700 cm⁻¹. The presence of the electronegative pyridine ring and halogen substituents is expected to shift this to the higher end of the range.[1][2]
-
Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1550-1600 cm⁻¹ region.[1]
-
C-F and C-Br Stretches: The carbon-fluorine and carbon-bromine stretching vibrations will be present in the fingerprint region and are strong indicators of halogenation.
Experimental Protocol for IR Spectroscopy
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumental Setup and Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Caption: Workflow for IR spectroscopic analysis using ATR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.
Predicted Mass Spectrum and Fragmentation Pattern
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M and M+2 isotopic pattern for all bromine-containing fragments.
Predicted Major Fragments:
| m/z | Proposed Fragment | Notes |
| 217/219 | [M]⁺ | Molecular ion |
| 202/204 | [M - CH₃]⁺ | Loss of a methyl radical |
| 174/176 | [M - COCH₃]⁺ | Loss of the acetyl group |
| 138 | [M - Br]⁺ | Loss of a bromine radical |
| 95 | [C₅H₂FN]⁺ | Further fragmentation |
Rationale for Fragmentation:
-
Molecular Ion: The initial ionization will produce the molecular ion [C₇H₅BrFNO]⁺.
-
Loss of Methyl Radical: A common fragmentation pathway for ketones is the alpha-cleavage, leading to the loss of the methyl group.
-
Loss of Acetyl Group: Cleavage of the bond between the pyridine ring and the carbonyl group will result in the loss of the entire acetyl group.
-
Loss of Bromine: The C-Br bond can cleave to lose a bromine radical, a common fragmentation for halogenated compounds.
Experimental Protocol for Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumental Setup and Data Acquisition:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping up to 280 °C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A mass range of m/z 40-400 is typically sufficient.
-
Caption: Workflow for GC-MS analysis.
Conclusion
The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of this compound. The predicted spectroscopic data and fragmentation patterns outlined in this guide serve as a valuable reference for researchers working with this compound. Adherence to the described experimental protocols will ensure the generation of high-quality data, enabling confident structural confirmation and purity assessment, which are critical in the fields of medicinal chemistry and materials science.
References
An In-Depth Technical Guide to Determining the Solubility of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs reaction kinetics, purification strategies, and ultimately, the bioavailability of a drug product. This guide provides a comprehensive framework for researchers to determine the solubility of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone, a substituted pyridinyl ethanone likely utilized as a key building block in medicinal chemistry. We will delve into the theoretical principles of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and offer guidance on data interpretation. The methodologies outlined herein are designed to be robust, self-validating, and grounded in established scientific principles to ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs.
Introduction: The Critical Role of Solubility
This compound is a heterocyclic ketone whose utility in pharmaceutical synthesis is significant. The precise understanding of its solubility in various organic solvents is not merely an academic exercise; it is a fundamental necessity for process chemistry and formulation development.[1] Inefficient solubility can lead to challenges in reaction homogeneity, difficulties in achieving desired purity levels during crystallization, and significant hurdles in developing viable drug delivery systems.[1][2] This guide, therefore, serves as a practical, hands-on manual for scientists to systematically evaluate and understand the solubility profile of this compound.
Theoretical Framework: Factors Governing Solubility
The solubility of a solid in a liquid is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The process of dissolution requires overcoming the solute's crystal lattice energy and creating a cavity within the solvent, followed by the solvation of the solute molecules.[3] The overarching principle is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4][5][6]
Physicochemical Properties of this compound
To predict the solubility of this compound, we must first analyze its molecular structure.
-
Structure:
-
Molecular Formula: C₇H₅BrFNO
-
Molecular Weight: 218.02 g/mol [7]
-
-
Key Structural Features & Polarity Analysis:
-
Polar Groups: The structure contains several polar features: the ketone carbonyl group (C=O), the pyridine nitrogen (N), and the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds. The carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors.[8]
-
Aromatic System: The fluoropyridine ring is an aromatic system, which contributes a degree of nonpolar character.
-
Overall Polarity: The combination of these features suggests that this compound is a moderately polar molecule. Its solubility will be highest in solvents that can effectively interact with its polar functional groups without being repelled by the aromatic ring.[9]
-
Impact of Solvent Properties
The choice of solvent is paramount. Solvents are broadly classified based on their polarity, which is often quantified by their dielectric constant and dipole moment.[10]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate hydrogen bonds and will interact strongly with the carbonyl oxygen and pyridine nitrogen of the solute. They are generally good solvents for polar compounds.[10]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, THF, Dichloromethane): These solvents have significant dipole moments but do not donate hydrogen bonds. They are excellent at dissolving compounds with polar functional groups through dipole-dipole interactions.[10]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. They are less likely to be effective solvents for this moderately polar compound.[4]
Temperature Effects
For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[4][11] This is because the additional thermal energy helps to overcome the solute's crystal lattice energy, favoring the endothermic process of dissolution.[11] Any solubility determination must, therefore, be performed at a controlled and specified temperature.
Experimental Determination of Solubility
The following sections provide a practical guide to quantitatively measuring the solubility of this compound.
Selection of Appropriate Organic Solvents
A well-chosen set of solvents spanning a range of polarities will provide a comprehensive solubility profile. The following table lists recommended solvents for initial screening.
| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Rationale |
| Hexane | Nonpolar | 0.1 | 1.88 | Establishes a baseline for nonpolar solubility. |
| Toluene | Nonpolar (Aromatic) | 2.4 | 2.38 | Tests solubility in an aromatic, nonpolar environment. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 8.93 | A common, moderately polar solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.58 | A good solvent for many organic compounds. |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | An ester with moderate polarity. |
| Acetone | Polar Aprotic | 5.1 | 20.7 | A highly polar aprotic solvent. |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | A highly polar solvent, common in chromatography. |
| Methanol | Polar Protic | 5.1 | 32.70 | A polar protic solvent capable of hydrogen bonding. |
| Data sourced from various chemical property databases.[12][13][14] |
Protocol: The Equilibrium Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement approach.[15][16]
Objective: To determine the saturation concentration of this compound in selected organic solvents at a constant temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Thermostatted shaker/incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Methodology:
-
Preparation: Set the thermostatted shaker to the desired temperature (e.g., 25 °C). Label vials for each solvent to be tested.
-
Addition of Solute and Solvent: Add an excess amount of solid this compound to each vial. "Excess" is critical; there must be undissolved solid visible throughout the experiment to ensure saturation is reached. A good starting point is ~10-20 mg.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the respective solvent into each vial.
-
Equilibration: Securely cap the vials and place them in the thermostatted shaker. Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is standard practice; 48-72 hours may be necessary for slowly dissolving compounds.[1] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled environment for at least 2 hours to allow undissolved solids to settle. This step is crucial to avoid aspirating solid particles.
-
Sample Collection: Carefully withdraw a small aliquot of the supernatant (the clear liquid phase) using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles, which would otherwise lead to an overestimation of solubility. Causality: The filter must be chemically compatible with the solvent to prevent leaching of contaminants or absorption of the analyte.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. A precise dilution factor is essential for accurate back-calculation.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.
Analytical Quantification
A robust analytical method is required to measure the solute concentration. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the method of choice due to its specificity and sensitivity.
-
Method Validation: A calibration curve must be generated using standard solutions of this compound of known concentrations. The curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples.
Data Presentation and Interpretation
Solubility data should be recorded in a clear, tabular format. Calculations should convert the measured concentration back to the original saturated solution concentration and be expressed in common units.
Calculation: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
Template for Reporting Solubility Data:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Hexane | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Sparingly Soluble |
| Toluene | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Soluble |
| Dichloromethane | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble |
| ... | ... | ... | ... | ... |
Interpretation: The results should be analyzed in the context of the theoretical principles discussed in Section 2.0. A high solubility in polar aprotic solvents like acetone and acetonitrile would be expected, given the solute's structure. Conversely, low solubility in hexane would confirm the importance of the polar functional groups for solvation. This empirical data is invaluable for selecting appropriate solvents for chemical reactions, extractions, and crystallizations.
Workflow and Logic Diagram
The following diagram illustrates the logical flow of the solubility determination process, from initial planning to final data analysis.
Caption: Experimental workflow for determining equilibrium solubility.
Conclusion
This technical guide has outlined a robust, scientifically-grounded methodology for determining the solubility of this compound in organic solvents. By combining a strong theoretical understanding with the practical execution of the equilibrium shake-flask method, researchers can generate the accurate and reliable data necessary to guide reaction optimization, purification strategies, and formulation development. Adherence to these self-validating protocols ensures the integrity of the results, empowering scientists to make informed decisions and accelerate their research and development timelines.
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone AldrichCPR 1160936-52-6 [sigmaaldrich.com]
- 8. app.studyraid.com [app.studyraid.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 12. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 13. Solvent Physical Properties [people.chem.umass.edu]
- 14. www1.chem.umn.edu [www1.chem.umn.edu]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. benchchem.com [benchchem.com]
The Strategic Utility of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Bromo-6-fluoropyridin-2-yl)ethanone has emerged as a highly versatile and strategically important building block in the lexicon of medicinal chemistry. Its unique substitution pattern, featuring a reactive acetyl group, a synthetically malleable bromine atom, and an electron-withdrawing fluorine atom on a pyridine core, offers a trifecta of opportunities for molecular elaboration. This guide provides a comprehensive technical overview of the core applications of this compound, with a particular focus on its role in the construction of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines, which are prominent scaffolds in numerous therapeutic areas. We will delve into the synthetic rationale, provide detailed experimental protocols, and explore the mechanistic underpinnings of its utility in the development of novel therapeutic agents.
Introduction: The Architectural Advantages of a Privileged Scaffold Precursor
The pyridine ring is a cornerstone of contemporary drug design, prized for its ability to engage in a multitude of non-covalent interactions with biological targets and its favorable pharmacokinetic profile. The strategic functionalization of this core is paramount in the quest for novel therapeutics with enhanced potency and selectivity. This compound (Figure 1) is a prime example of a well-conceived building block, offering medicinal chemists a pre-functionalized scaffold ripe for diversification.
The bromine atom at the 3-position serves as a versatile handle for a wide array of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The acetyl group at the 2-position is a key reactive center for the construction of fused heterocyclic rings, a common strategy to impart conformational rigidity and explore novel chemical space. Furthermore, the fluorine atom at the 6-position can significantly influence the compound's physicochemical properties, often leading to improved metabolic stability, enhanced binding affinity, and favorable membrane permeability.
Figure 1: Structure of this compound.
Core Application: Synthesis of Imidazo[1,2-a]pyridine Scaffolds
A preeminent application of this compound lies in the synthesis of imidazo[1,2-a]pyridines, a class of fused bicyclic heterocycles that constitute the core of numerous approved drugs and clinical candidates.[1] These scaffolds are recognized as "privileged structures" due to their ability to bind to a wide range of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors.[1]
The classical synthetic route to imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. In this context, the acetyl group of this compound can be readily α-brominated to yield the corresponding 2-bromo-1-(3-bromo-6-fluoropyridin-2-yl)ethanone, a highly reactive intermediate for cyclization reactions.
Mechanistic Rationale and Experimental Workflow
The synthesis of the imidazo[1,2-a]pyridine scaffold from this compound and an appropriately substituted aminopyrazine proceeds via a well-established reaction cascade. The workflow typically involves an initial α-bromination of the ketone followed by a condensation and cyclization reaction.
start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="α-Bromination\n(e.g., Br2, HBr/HOAc)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate2 [label="2-Bromo-1-(3-bromo-6-fluoropyridin-2-yl)ethanone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent [label="Aminopyrazine Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Imidazo[1,2-a]pyrazine Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> intermediate1 [label="Step 1"]; intermediate1 -> intermediate2; intermediate2 -> final_product [label="Step 2:\nCondensation &\nCyclization"]; reagent -> final_product; }
Figure 2: General workflow for the synthesis of imidazo[1,2-a]pyrazine derivatives.
Detailed Experimental Protocol: Synthesis of a 2-(Bromopyridin-yl)imidazo[1,2-a]pyrazine Derivative
The following protocol is adapted from established literature procedures for the synthesis of related imidazo[1,2-a]pyrazine structures and serves as a representative example of the utility of this compound.[2]
Step 1: α-Bromination of this compound
-
Materials:
-
This compound
-
Bromine (Br₂)
-
48% Hydrobromic acid (HBr) in acetic acid
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid.
-
Add a solution of 48% HBr in acetic acid (catalytic amount).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to afford the crude 2-bromo-1-(3-bromo-6-fluoropyridin-2-yl)ethanone, which can be used in the next step without further purification.
-
Step 2: Condensation and Cyclization with an Aminopyrazine
-
Materials:
-
Crude 2-bromo-1-(3-bromo-6-fluoropyridin-2-yl)ethanone from Step 1
-
Substituted 2-aminopyrazine (e.g., 2-amino-3-methylpyrazine) (1.0 eq)
-
Anhydrous ethanol
-
Sodium bicarbonate
-
-
Procedure:
-
Dissolve the crude α-bromoketone in anhydrous ethanol.
-
Add the substituted 2-aminopyrazine to the solution.
-
Add sodium bicarbonate (2.0 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield the desired 2-(3-bromo-6-fluoropyridin-2-yl)imidazo[1,2-a]pyrazine derivative.
-
Potential Therapeutic Applications of Derived Scaffolds
The imidazo[1,2-a]pyridine and related fused heterocyclic scaffolds synthesized from this compound are of significant interest in several therapeutic areas, primarily due to their ability to function as kinase inhibitors.
Kinase Inhibition in Oncology
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The imidazo[1,2-a]pyridine scaffold has been successfully employed in the design of inhibitors for a variety of kinases, including:
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, and imidazo[1,2-a]pyridine derivatives have shown promise as inhibitors of this pathway.[3]
-
Aurora Kinases: These serine/threonine kinases are essential for cell cycle regulation, and their inhibition is a validated anti-cancer strategy.[4]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Imidazo[1,2-a]pyridines have been developed as potent inhibitors of PDGFR, a receptor tyrosine kinase involved in tumor angiogenesis and growth.[5]
GF [label="Growth Factor", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., PDGFR)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle Progression\n(Aurora Kinases)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Imidazo[1,2-a]pyridine\nDerivative", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
GF -> RTK; RTK -> PI3K; PI3K -> Akt; Akt -> mTOR; mTOR -> Proliferation; CellCycle -> Proliferation; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed]; Inhibitor -> CellCycle [arrowhead=tee, color="#EA4335", style=dashed]; Inhibitor -> RTK [arrowhead=tee, color="#EA4335", style=dashed]; }
Figure 3: Simplified signaling pathways targeted by imidazo[1,2-a]pyridine-based kinase inhibitors.
Other Therapeutic Areas
Beyond oncology, the versatility of the imidazo[1,2-a]pyridine scaffold has led to its exploration in other disease areas, including:
-
Infectious Diseases: Certain derivatives have demonstrated potent antitubercular and antifungal activities.[6]
-
Central Nervous System (CNS) Disorders: The scaffold is present in drugs targeting CNS disorders, such as the hypnotic agent Zolpidem.[1]
-
Inflammatory Diseases: The potential for modulating inflammatory pathways through kinase inhibition makes these compounds attractive for the treatment of autoimmune and inflammatory conditions.
Conclusion and Future Perspectives
This compound stands as a testament to the power of rational building block design in modern medicinal chemistry. Its strategically placed functional groups provide a robust platform for the synthesis of complex and biologically active molecules, with a particular emphasis on the highly sought-after imidazo[1,2-a]pyridine scaffold. The continued exploration of this versatile intermediate is poised to yield a new generation of therapeutic agents targeting a wide range of human diseases. Future efforts will likely focus on expanding the diversity of heterocyclic systems accessible from this starting material and leveraging its unique electronic properties to fine-tune the pharmacokinetic and pharmacodynamic profiles of novel drug candidates.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same - Patent US-9309238-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Optimal Storage of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone
Introduction
1-(3-Bromo-6-fluoropyridin-2-yl)ethanone is a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. As a versatile building block, its purity and stability are paramount for the successful synthesis of complex molecules, particularly in the drug development pipeline. The presence of a brominated and fluorinated pyridine ring, coupled with a reactive acetyl group, confers a unique chemical profile that necessitates carefully controlled storage and handling. Deviations from optimal conditions can lead to degradation, introducing impurities that can compromise experimental outcomes, reduce yields, and complicate purification processes.
This technical guide provides an in-depth analysis of the chemical stability of this compound. It outlines inferred degradation pathways based on the reactivity of its constituent functional groups and provides field-proven protocols for its storage and handling. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to preserve the integrity of this valuable reagent, ensuring reproducibility and accuracy in their scientific endeavors.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for developing appropriate storage strategies.
| Property | Value | Reference |
| CAS Number | 1807542-88-6 | [1][2] |
| Molecular Formula | C₇H₅BrFNO | [1] |
| Molecular Weight | 218.02 g/mol | [1] |
| Physical Form | Solid | [3][4] |
| SMILES | CC(=O)C1=C(Br)C=CC(F)=N1 | [1] |
Diagram: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Chemical Stability Profile
The stability of this compound is governed by its halogenated pyridine core and the acetyl substituent. While specific degradation data for this exact molecule is not extensively published, we can infer potential vulnerabilities from related pyridine derivatives.[5][6][7]
3.1 Intrinsic Stability and Potential Degradation Pathways
The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen generally enhances the stability of the aromatic ring. However, several potential degradation routes exist:
-
Hydrolysis: Under strongly acidic or basic conditions, the acetyl group could be susceptible to hydrolysis, although this is less likely under typical storage conditions. The carbon-bromine bond may also undergo slow nucleophilic substitution in the presence of strong nucleophiles.
-
Oxidation: The pyridine nitrogen is susceptible to oxidation, which would lead to the formation of the corresponding N-oxide.[5] This is a common degradation pathway for pyridine-containing compounds and can be accelerated by exposure to atmospheric oxygen and certain contaminants.
-
Photodegradation: Aromatic and halogenated compounds can be sensitive to UV light. Prolonged exposure could induce radical-based reactions, potentially leading to debromination or the formation of complex adducts.[5]
-
Thermal Stress: While the compound is a solid with a likely high melting point, excessive heat can accelerate all degradation pathways. Supplier data for a related isomer suggests avoiding repeated freeze-thaw cycles, which can introduce moisture and physically stress the material, potentially increasing its surface area and reactivity.[8]
Diagram: Potential Degradation Pathways
Caption: Inferred degradation pathways for this compound.
Recommended Storage and Handling Protocols
To ensure the long-term integrity and performance of this compound, strict adherence to the following storage and handling protocols is critical.
4.1 Optimal Storage Conditions
The primary goal is to mitigate exposure to moisture, oxygen, light, and heat.
| Parameter | Recommendation | Rationale |
| Temperature | Long-Term: -20°C to -80°C[8]Short-Term: 2°C to 8°C (refrigerated)[1] | Low temperatures drastically reduce the rate of all potential chemical degradation reactions. Segregating long-term and short-term storage minimizes temperature fluctuations for the bulk material. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes the risk of oxidation, particularly the formation of N-oxides on the pyridine ring. |
| Light | Store in an amber or opaque vial, inside a dark cabinet. | Prevents potential photodegradation from UV light exposure.[9] |
| Container | Tightly sealed, chemically resistant glass vial (e.g., borosilicate). | Prevents ingress of atmospheric moisture and oxygen. A tight seal is crucial.[9][10][11] |
| Humidity | Store in a dry environment. Use of a desiccator is recommended. | Minimizes water absorption and reduces the potential for hydrolysis.[10][11] |
4.2 Protocol for Handling and Aliquoting
Proper handling is essential to prevent contamination and degradation of the bulk stock.
-
Equilibration: Before opening, allow the container to equilibrate to ambient temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: Whenever possible, handle the compound inside a glovebox or under a gentle stream of inert gas (e.g., nitrogen or argon).
-
Dispensing: Use clean, dry spatulas and weighing instruments. Promptly and securely reseal the main container after dispensing the required amount.
-
Aliquoting: For frequent use, it is best practice to aliquot the bulk material into smaller, single-use vials. This avoids repeated opening of the primary container and protects the bulk stock from degradation.[8]
-
Safety: Always handle the compound in a well-ventilated area or a chemical fume hood.[11][12] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat, as the compound is classified as harmful and an irritant.[3][13]
4.3 Incompatible Materials
To prevent unintended reactions, store this compound segregated from the following:
-
Strong oxidizing agents
-
Strong acids and bases[9]
-
Reactive metals
Experimental Workflow: Forced Degradation Study
To validate the stability of a specific batch or to understand its degradation profile under specific experimental conditions, a forced degradation study is the authoritative approach. This protocol provides a framework for such an investigation.
Diagram: Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study of the target compound.
Step-by-Step Methodology:
-
Prepare a Control Sample (T=0): Dissolve a known quantity of the compound in a suitable solvent (e.g., acetonitrile). Immediately dilute to the target analytical concentration and analyze via HPLC-UV/MS. This serves as the baseline.
-
Acidic Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute, and analyze.[5]
-
Basic Hydrolysis: To an aliquot, add 0.1 M NaOH. Incubate at 60°C. Withdraw samples, neutralize with HCl, dilute, and analyze.[5]
-
Oxidative Degradation: To an aliquot, add a solution of 3% hydrogen peroxide. Keep at room temperature. Withdraw samples at various time points, quench if necessary (e.g., with sodium sulfite), dilute, and analyze.
-
Photostability: Expose a solid sample and a solution sample to a calibrated UV light source. Shield a control sample in foil. Analyze both samples after a defined exposure period.
-
Data Analysis: Compare the chromatograms of the stressed samples to the T=0 control. A decrease in the main peak area and the appearance of new peaks indicate degradation. Mass spectrometry data can be used to tentatively identify the mass of the degradation products, providing clues to the degradation pathway.
Conclusion
The chemical integrity of this compound is best maintained through a disciplined approach to storage and handling. The most critical factors to control are temperature, moisture, and light. Long-term storage at -20°C or below, under an inert atmosphere, and in a tightly sealed, opaque container provides the most robust protection against degradation. By implementing the protocols outlined in this guide, researchers can ensure the quality and reliability of this key synthetic intermediate, thereby safeguarding the integrity of their scientific work.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound CAS#: 1807542-88-6 [m.chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone AldrichCPR 1160936-52-6 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cusabio.com [cusabio.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.ie [fishersci.ie]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Methodological & Application
Application Note: A Validated Four-Step Synthesis of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone from 2-Acetylpyridine
Abstract
This application note provides a comprehensive and validated protocol for the multi-step synthesis of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone, a key building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 2-acetylpyridine. The synthetic strategy is designed for robustness and scalability, addressing the inherent challenges of selective pyridine ring functionalization. The four-step sequence involves: (1) N-oxidation of 2-acetylpyridine to activate the ring, (2) subsequent chlorination at the 6-position to install a leaving group, (3) a nucleophilic aromatic substitution (Halex reaction) to introduce the fluoro moiety, and (4) a final, highly regioselective bromination at the 3-position. This guide explains the chemical principles behind each transformation, offers detailed, step-by-step protocols, and includes troubleshooting advice to ensure reliable and reproducible outcomes for researchers in drug discovery and process development.
Introduction and Strategic Rationale
Substituted halopyridines are privileged scaffolds in medicinal chemistry, valued for their ability to modulate the physicochemical properties of bioactive molecules.[1] The target molecule, this compound, combines three key functional handles—a ketone, a bromine atom, and a fluorine atom—making it a versatile intermediate for introducing a substituted pyridine motif via cross-coupling reactions, condensation chemistry, or further derivatization.
The direct, selective functionalization of the pyridine ring presents a significant synthetic challenge. The pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution, which typically requires harsh conditions and often yields mixtures of isomers.[1][2] Furthermore, nucleophilic substitution is generally favored at the 2- and 4-positions, making direct C-H functionalization at other sites non-trivial.[3][4]
Our developed synthetic route circumvents these issues by employing a logical, stepwise activation and functionalization strategy, as illustrated below. This approach leverages well-established, high-yielding transformations to build complexity in a controlled manner.
Overall Synthetic Pathway
References
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Palladium-Catalyzed Amination of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone
Abstract
This document provides a comprehensive technical guide for the palladium-catalyzed amination of 1-(3-bromo-6-fluoropyridin-2-yl)ethanone, a critical transformation in the synthesis of various pharmaceutically active compounds. These application notes are intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and practical troubleshooting advice. By explaining the causality behind experimental choices and grounding the protocols in established chemical principles, this guide aims to ensure reliable and reproducible outcomes.
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of bioactive molecules are nitrogen-containing heterocycles. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for constructing these bonds.[1][2] This reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution or the Ullmann condensation, by providing a milder and more functional group tolerant approach.[1]
The substrate, this compound, presents a unique set of challenges and opportunities. The presence of a bromine atom on the pyridine ring makes it an excellent candidate for palladium-catalyzed cross-coupling. The fluorine substituent can influence the electronic properties of the ring, and the acetyl group introduces a key functional handle for further synthetic manipulations. This guide will focus on the successful amination of this specific substrate, providing a robust protocol that can be adapted for various amine coupling partners.
Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The generally accepted cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4]
-
Oxidative Addition: The catalytic cycle begins with a low-valent palladium(0) species, which undergoes oxidative addition to the aryl bromide. This is often the rate-determining step of the reaction.[5] The C-Br bond is cleaved, and the palladium inserts itself, forming a new palladium(II) complex. The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[3]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. The choice of base is critical; it must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions or degradation of the starting materials.[2][3]
-
Reductive Elimination: The final step is the reductive elimination of the C-N bond from the palladium(II) complex. This step forms the desired aminated product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][4]
The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst, promote the desired reaction steps, and prevent catalyst decomposition.[6][7]
Figure 1: The Buchwald-Hartwig amination catalytic cycle.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the palladium-catalyzed amination of this compound with a generic primary or secondary amine.
Materials and Reagents
| Reagent | Acronym/Formula | Purity | Supplier |
| This compound | C₇H₅BrFNO | >98% | Commercially Available |
| Amine (Primary or Secondary) | R₂NH | >98% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | >97% | Commercially Available |
| Xantphos | C₃₉H₃₂OP₂ | >98% | Commercially Available |
| Sodium tert-butoxide | NaOᵗBu | >97% | Commercially Available |
| Toluene | C₇H₈ | Anhydrous | Commercially Available |
| Diethyl Ether | (C₂H₅)₂O | ACS Grade | Commercially Available |
| Saturated Aqueous Sodium Bicarbonate Solution | NaHCO₃(aq) | - | Prepared in-house |
| Brine | NaCl(aq) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | Commercially Available |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Step-by-Step Protocol
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and Xantphos (0.02 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.01 eq.) to the flask under a positive flow of inert gas.
-
Add anhydrous toluene (to make a 0.2 M solution with respect to the starting material) via syringe.
-
Stir the reaction mixture at room temperature for 5 minutes.
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 100 °C in a pre-heated oil bath.
-
Monitor the progress of the reaction by TLC or LC-MS.[8] A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.
Work-up and Purification:
-
Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.
Figure 2: Experimental workflow for the palladium-catalyzed amination.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues and provides potential solutions.[9][10]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents or solvent; Insufficiently inert atmosphere; Incorrect base. | Use a fresh batch of catalyst and ligand. Ensure all reagents are pure and the solvent is anhydrous and degassed. Improve the inert atmosphere technique. Screen different bases (e.g., Cs₂CO₃, K₃PO₄).[3] |
| Formation of Side Products | Competing reactions (e.g., hydrodehalogenation); Catalyst decomposition; Reaction temperature too high. | Lower the reaction temperature. Screen different ligands that may favor the desired pathway.[7] Ensure the reaction is not run for an excessively long time. |
| Inconsistent Results | Variability in reagent quality; Inconsistent reaction setup (e.g., stirring rate, temperature). | Standardize all reaction parameters. Use reagents from a single, reliable source. Ensure thorough mixing. |
| Difficulty in Purification | Formation of closely eluting impurities; Product instability on silica gel. | Optimize the chromatography conditions (e.g., different solvent system, gradient). Consider alternative purification methods like crystallization or preparative HPLC. |
Safety Precautions
Working with palladium catalysts and organic solvents requires strict adherence to safety protocols.
-
Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric, particularly after use in hydrogenation reactions.[11][12] Handle palladium compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[13][14] Avoid inhalation of dust.[13]
-
Organohalides: Aryl bromides can be irritants. Avoid skin and eye contact.
-
Solvents: Toluene and diethyl ether are flammable. Keep away from ignition sources.[11]
-
Bases: Sodium tert-butoxide is a strong base and is corrosive. Handle with care to avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[13] Waste should be disposed of according to institutional guidelines for hazardous chemical waste.[15]
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the aminated product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify residual palladium levels, which is critical for pharmaceutical applications.[16]
Conclusion
The palladium-catalyzed amination of this compound is a highly effective method for the synthesis of valuable nitrogen-containing heterocyclic compounds. By carefully selecting the catalyst system, base, and reaction conditions, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers to successfully perform this transformation, troubleshoot potential issues, and adapt the protocol for a variety of amine substrates.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. honrel.com [honrel.com]
- 12. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. huaruicarbon.com [huaruicarbon.com]
- 16. books.rsc.org [books.rsc.org]
Application Notes & Protocols: Hantzsch Thiazole Synthesis with 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone Derivatives
Introduction: The Strategic Importance of Pyridinyl-Thiazoles in Modern Drug Discovery
The thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, from natural products to synthetic drugs like the antibiotic Penicillin and the antiretroviral Ritonavir.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most robust and versatile methods for constructing this vital ring system.[3][4][5] It typically involves a condensation reaction between an α-haloketone and a thioamide.[2][6]
This guide provides an in-depth examination of the Hantzsch synthesis tailored for the creation of a specific, high-value class of compounds: 2,4-disubstituted thiazoles derived from 1-(3-bromo-6-fluoropyridin-2-yl)ethanone. The incorporation of the 3-bromo-6-fluoropyridine moiety is a deliberate strategic choice. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for further diversification through cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
These application notes are designed for researchers, medicinal chemists, and drug development professionals, offering a blend of mechanistic theory, practical protocols, and field-proven insights to facilitate the successful synthesis and characterization of novel pyridinyl-thiazole derivatives.
Part 1: The Hantzsch Synthesis - Mechanism and Rationale
A deep understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting unexpected outcomes. The Hantzsch synthesis is a classic condensation-cyclization reaction that proceeds through several distinct steps.
The Reaction Mechanism
The synthesis initiates with a nucleophilic attack, followed by an intramolecular cyclization and culminates in a dehydration step to yield the stable aromatic thiazole ring.
-
Nucleophilic Attack (SN2 Reaction): The reaction begins with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the α-carbon of the this compound. This displaces the α-bromide, forming an S-alkylated intermediate.[7][8]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This step forms the five-membered heterocyclic ring, resulting in a hydroxythiazoline intermediate.[7][8]
-
Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate. This dehydration event results in the formation of a double bond, leading to the thermodynamically stable, aromatic thiazole ring system.[1]
Caption: The mechanistic pathway of the Hantzsch thiazole synthesis.
Causality Behind Experimental Choices
-
α-Haloketone Selection : The choice of this compound is strategic. The acetyl group provides the necessary ketone functionality, while the adjacent methylene group is activated by the bromine, making it an excellent electrophile for the initial SN2 reaction. The pyridine ring itself is a key pharmacophore, and the bromo/fluoro substituents offer sites for metabolic blocking or further chemical modification.
-
Thioamide Diversity : The thioamide component dictates the substituent at the C2 position of the thiazole ring.
-
Thiourea : Using thiourea (H₂NCSNH₂) is the most direct route to synthesizing 2-aminothiazoles, which are crucial building blocks for many pharmaceutical agents.
-
Substituted Thioamides (R-CSNH₂) : Employing a thioamide with an alkyl or aryl group (R) allows for the direct installation of that specific group at the C2 position, providing a straightforward method for analogue synthesis.[9]
-
-
Solvent System : The choice of solvent is critical for ensuring that the reactants are fully solvated and can interact effectively.
-
Alcohols (Ethanol, Methanol) : These are the most common solvents. They are polar enough to dissolve the starting materials and intermediates, and their protic nature can facilitate the reaction steps. Refluxing in ethanol is a standard and effective condition.[7][10]
-
Aprotic Polar Solvents (DMF) : In cases where starting materials have poor solubility in alcohols, Dimethylformamide (DMF) can be an effective alternative, though it requires higher temperatures for removal during work-up.[5]
-
-
Temperature : Heat is typically required to drive the reaction, particularly the cyclization and dehydration steps. Running the reaction at the reflux temperature of the chosen solvent (e.g., ~78 °C for ethanol) is a common and effective strategy.[7]
Part 2: Experimental Protocols and Workflow
The following protocols provide a robust framework for the synthesis of thiazole derivatives from this compound.
General Experimental Workflow
A successful synthesis relies on a systematic and logical progression of experimental stages.
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Protocol 1: Synthesis of 2-Amino-4-(3-bromo-6-fluoropyridin-2-yl)thiazole
This protocol details the synthesis of the C2-amino substituted thiazole, a versatile intermediate.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Mmol | Equiv. | Mass / Volume |
| This compound | C₇H₅BrFNO | 218.02 | 5.0 | 1.0 | 1.09 g |
| Thiourea | CH₄N₂S | 76.12 | 6.0 | 1.2 | 0.46 g |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | - | 25 mL |
Step-by-Step Procedure:
-
Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.09 g, 5.0 mmol) and thiourea (0.46 g, 6.0 mmol).
-
Solvent Addition : Add absolute ethanol (25 mL) to the flask. Stir the mixture to create a suspension.
-
Reaction Execution : Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain reflux with vigorous stirring for 4-6 hours.
-
Reaction Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexane.[7] The starting ketone is relatively nonpolar, while the thiazole product is more polar. The reaction is complete when the spot corresponding to the starting ketone is no longer visible.
-
Isolation : After completion, allow the reaction mixture to cool to room temperature. A solid precipitate often forms upon cooling.[7]
-
Work-up : Pour the cooled mixture into a beaker containing 50 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution.[7] This step neutralizes any hydrobromic acid (HBr) byproduct. Stir the resulting suspension for 15 minutes.
-
Filtration : Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water (2 x 15 mL) and then a small amount of cold ethanol to remove impurities.
-
Drying : Dry the collected solid product under vacuum to a constant weight. The product is typically obtained as a pale yellow or off-white solid.
Protocol 2: Synthesis of a 2-Aryl-4-(3-bromo-6-fluoropyridin-2-yl)thiazole Derivative
This protocol illustrates the synthesis of a C2-aryl substituted thiazole using a substituted thioamide.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Mmol | Equiv. | Mass / Volume |
| This compound | C₇H₅BrFNO | 218.02 | 5.0 | 1.0 | 1.09 g |
| Thiobenzamide | C₇H₇NS | 137.20 | 5.0 | 1.0 | 0.69 g |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | - | 25 mL |
Step-by-Step Procedure:
-
Reaction Setup : Combine this compound (1.09 g, 5.0 mmol) and thiobenzamide (0.69 g, 5.0 mmol) in a 50 mL round-bottom flask with a magnetic stir bar and reflux condenser.
-
Solvent Addition & Reflux : Add absolute ethanol (25 mL) and heat the mixture to reflux for 6-8 hours.
-
Monitoring : Monitor the reaction via TLC (e.g., 30% ethyl acetate in hexane) until the starting materials are consumed.
-
Work-up & Purification :
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) followed by brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product often requires purification by flash column chromatography on silica gel to yield the pure 2-phenyl-4-(3-bromo-6-fluoropyridin-2-yl)thiazole.[11]
-
Part 3: Characterization and Data Analysis
Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds.
Expected Characterization Data
| Technique | Purpose | Expected Observations for 2-Amino-4-(3-bromo-6-fluoropyridin-2-yl)thiazole |
| ¹H NMR | Structural Elucidation | - A singlet for the C5-H of the thiazole ring (δ ~7.0-7.5 ppm).- Doublets and triplets corresponding to the protons on the pyridine ring.- A broad singlet for the -NH₂ protons (δ ~5.0-7.0 ppm, may exchange with D₂O).[12][13] |
| ¹³C NMR | Carbon Skeleton Confirmation | - Resonances for the thiazole ring carbons (C2, C4, C5) typically in the δ 100-170 ppm range.[13][14]- Signals corresponding to the carbons of the substituted pyridine ring. |
| FT-IR | Functional Group ID | - N-H stretching vibrations for the amino group (~3100-3400 cm⁻¹).- C=N and C=C stretching vibrations characteristic of the aromatic rings (~1500-1650 cm⁻¹).[14][15] |
| HRMS | Molecular Formula Confirmation | The observed m/z value for the molecular ion [M+H]⁺ should match the calculated exact mass.[14] |
Part 4: Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Insufficient temperature.- Poor quality or inactive reagents. | - Ensure the reaction is at a full reflux.- Use freshly recrystallized thioamide and ensure the α-haloketone has not degraded.- Consider a higher boiling point solvent like n-butanol or DMF. |
| Multiple Spots on TLC / Low Yield | - Formation of side products.- Incomplete reaction. | - Increase the reaction time and monitor carefully by TLC.- Ensure stoichiometry is correct; excess thioamide can sometimes lead to byproducts.- Purify the crude product carefully using flash column chromatography with a shallow gradient. |
| Product is an Oil / Difficult to Purify | - Presence of impurities.- Product has a low melting point. | - Attempt to triturate the crude oil with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization.- If trituration fails, column chromatography is the best alternative.[11] |
| Dark Reaction Color | - Decomposition of thioamide at high temperatures. | - This is common and often does not impact the yield significantly.- If yield is poor, consider running the reaction at a slightly lower temperature for a longer duration. |
Conclusion
The Hantzsch thiazole synthesis offers a powerful and direct route to novel 4-(3-bromo-6-fluoropyridin-2-yl)thiazole derivatives. By carefully selecting the thioamide partner and optimizing reaction conditions, researchers can efficiently generate a diverse array of compounds. The protocols and insights provided in this guide serve as a comprehensive resource for chemists aiming to leverage this chemistry for the development of new therapeutic agents. The strategic placement of the bromo and fluoro substituents on the pyridine ring provides a rich platform for subsequent medicinal chemistry exploration, making this synthetic approach highly valuable in modern drug discovery programs.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note: Strategic Functionalization of the Pyridine Ring in 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone
Abstract
The pyridine scaffold is a cornerstone in modern drug discovery, present in a significant number of FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in medicinal chemistry.[3][4] This application note provides a comprehensive guide to the strategic, site-selective functionalization of 1-(3-bromo-6-fluoropyridin-2-yl)ethanone, a versatile trifunctional building block. We will explore the chemoselective modification of its three distinct reactive sites: the C3-bromo position, the C6-fluoro position, and the C2-acetyl group. This guide offers detailed protocols, mechanistic insights, and strategic workflows for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), enabling researchers to construct diverse libraries of complex pyridine derivatives for drug development and materials science.
The Strategic Value of a Trifunctional Pyridine Core
The subject of this guide, this compound, is a highly valuable intermediate due to the orthogonal reactivity of its three functional groups. Understanding this hierarchy of reactivity is paramount for predictable and efficient synthesis.
-
C3-Bromine: The carbon-bromine bond is the primary site for functionalization via palladium-catalyzed cross-coupling reactions. The reactivity of carbon-halogen bonds in oxidative addition to a Pd(0) catalyst generally follows the trend C-I > C-Br > C-Cl, making the C-Br bond significantly more susceptible to this transformation than the C-F bond.[5][6]
-
C6-Fluorine: The C6 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr). This is due to the cumulative electron-withdrawing effects of the ring nitrogen (ortho-position) and the C2-acetyl group (para-position).[7] These groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction, facilitating the displacement of the fluoride ion.[8][9] While C-F bonds are the strongest carbon-halogen bonds, fluorine's high electronegativity makes the attached carbon highly electrophilic and an excellent leaving group in SNAr reactions.[10][11]
-
C2-Acetyl Group: The carbonyl moiety offers a third site for diversification, typically addressed in the final stages of a synthetic sequence. Standard transformations include reduction to an alcohol, oxidation, or condensation reactions.[12]
This inherent reactivity profile allows for a logical and sequential approach to molecular construction, as illustrated below.
Figure 1: Logical workflow for the sequential functionalization of this compound.
Part I: Palladium-Catalyzed Cross-Coupling at the C3-Position
The C3-bromo position is the ideal starting point for introducing carbon-carbon and carbon-nitrogen bonds, forming the core of many complex molecules.[13]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl and alkyl-aryl structures from boronic acids or their esters.[14]
Causality Behind Protocol Choices: The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with a boronate species, and reductive elimination.[15][16] A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[14] A mixed solvent system, such as dioxane and water, is often employed to dissolve both the organic substrate and the inorganic base.
Protocol: Synthesis of 1-(6-Fluoro-3-phenylpyridin-2-yl)ethanone
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| Thiophene-3-boronic acid | Pd(PPh₃)₄ (5%) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 80-90 |
| Cyclopropylboronic acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ | Toluene/H₂O | 100 | 65-75 |
Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira coupling provides a powerful method for installing terminal alkynes, crucial structural motifs in many bioactive molecules and materials.[17][18]
Causality Behind Protocol Choices: This reaction utilizes a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step.[18] The reaction must be run under strictly anaerobic conditions, as oxygen promotes the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[5] An amine base like triethylamine often serves as both the base and a solvent.
Protocol: Synthesis of 1-(6-Fluoro-3-(phenylethynyl)pyridin-2-yl)ethanone
-
To a dry Schlenk flask, add this compound (1.0 equiv.), copper(I) iodide (CuI, 0.05 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and degassed triethylamine (Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.1 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-8 hours, monitoring completion by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[19][20]
Causality Behind Protocol Choices: This reaction requires a palladium catalyst, a specialized ligand, and a strong, non-nucleophilic base.[21] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) or N-heterocyclic carbenes (NHCs) are necessary to facilitate the reductive elimination step, which is often rate-limiting.[19][22] A strong base, such as sodium tert-butoxide, is required to deprotonate the amine, forming the active nucleophile.[20] Anhydrous conditions are essential as water can poison the catalyst and react with the strong base.
Protocol: Synthesis of 1-(6-Fluoro-3-(morpholino)pyridin-2-yl)ethanone
-
In a glovebox or under a strict argon atmosphere, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., Xantphos, 0.05 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Add the amine (e.g., morpholine, 1.2 equiv.) via syringe.
-
Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Part II: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
After functionalizing the C3 position, the C6-fluoro group becomes the next target. The SNAr reaction at this position is highly efficient due to electronic activation.
Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C6 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] In the second, faster step, the leaving group (fluoride) is ejected, restoring aromaticity.
Figure 3: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol: General Procedure for SNAr with O- and N-Nucleophiles
-
Dissolve the C3-functionalized 1-(3-substituted-6-fluoropyridin-2-yl)ethanone (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO, NMP, or DMF).
-
For N-nucleophiles: Add the amine (e.g., piperidine, 1.5-2.0 equiv.) and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
For O-nucleophiles: Add the alcohol (e.g., sodium methoxide, 1.2 equiv., or a phenol and K₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture to 80-140 °C, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, pour it into water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine to remove the high-boiling-point solvent.
-
Dry, concentrate, and purify the product by chromatography or recrystallization.
Table 2: Representative Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) |
| Morpholine | K₂CO₃ | DMSO | 120 | 6 |
| Sodium Methoxide | (N/A) | MeOH | 65 (reflux) | 4 |
| Phenol | K₂CO₃ | DMF | 100 | 12 |
| Benzylamine | DIPEA | NMP | 140 | 8 |
Summary and Outlook
This compound stands out as a powerful and versatile building block for the synthesis of complex, highly substituted pyridines. By leveraging the principles of chemoselectivity, researchers can systematically and predictably functionalize the C3-bromo and C6-fluoro positions. The palladium-catalyzed cross-coupling reactions at C3 provide a robust entry to C-C and C-N bond formation, while the electronically activated C6 position is primed for efficient nucleophilic aromatic substitution. This logical, stepwise approach minimizes purification challenges and maximizes synthetic efficiency, paving the way for the rapid generation of novel molecular entities for evaluation in pharmaceutical and materials science applications.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CAS 49669-13-8: 2-Bromo-6-Acetylpyridine | CymitQuimica [cymitquimica.com]
- 13. jocpr.com [jocpr.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. benchchem.com [benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: The Strategic Utility of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged Role of Fluorinated Pyridines in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of targeted therapeutics. Its unique electronic properties and ability to form key hydrogen bonds within enzyme active sites have rendered it a "privileged" structure. The strategic incorporation of fluorine atoms into this scaffold has further revolutionized its utility, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and fine-tune the acidity of adjacent functional groups, thereby improving cell permeability.[3][4]
This technical guide focuses on the application of a highly functionalized building block, 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone , in the rational design and synthesis of potent and selective kinase inhibitors. Kinases are a critical family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[5] The subject compound offers medicinal chemists a versatile platform with three distinct points for synthetic diversification: the bromo group, amenable to a wide range of cross-coupling reactions; the fluoro group, for enhancing drug-like properties; and the acetyl group, a reactive handle for constructing fused heterocyclic systems common in many kinase inhibitor cores.
This document will provide an in-depth exploration of the chemical properties of this compound, a detailed, field-proven protocol for its elaboration into a pyrrolo[2,3-b]pyridine core, a representative structure for a Janus Kinase (JAK) inhibitor, and a robust protocol for evaluating the biological activity of the resulting compounds.
Physicochemical Properties of the Building Block
A thorough understanding of the starting material's properties is fundamental to successful reaction design and optimization.
| Property | Value | Source |
| CAS Number | 1807542-88-6 | [6] |
| Molecular Formula | C₇H₅BrFNO | [6] |
| Molecular Weight | 218.02 g/mol | [6] |
| Appearance | Off-white to yellow solid | Commercially available |
| Purity | ≥97% | |
| SMILES | CC(=O)C1=C(Br)C=CC(F)=N1 | [6] |
Core Application: Synthesis of a Pyrrolo[2,3-b]pyridine-Based JAK Inhibitor
The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a key pharmacophore in a number of approved and investigational kinase inhibitors.[7][8] Its structure mimics the purine core of ATP, enabling it to bind effectively to the ATP-binding site of various kinases. The following protocol outlines a representative synthesis of a hypothetical Janus Kinase (JAK) inhibitor, leveraging this compound as the foundational building block. The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling initiated by a wide array of cytokines and growth factors involved in immunity and inflammation.[9][10]
Synthetic Workflow Overview
The overall synthetic strategy involves a multi-step sequence designed to construct the core heterocyclic system and introduce functionality for selective kinase inhibition.
Caption: Synthetic workflow for a JAK inhibitor analog.
Detailed Experimental Protocol: Synthesis of a Representative Pyrrolo[2,3-b]pyridine Analog
Step 1: α-Bromination of this compound
-
Rationale: The introduction of a bromine atom at the α-position of the acetyl group creates a key electrophilic center necessary for the subsequent cyclization reaction to form the pyrrole ring of the pyrrolo[2,3-b]pyridine core.
-
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dioxane or THF, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-1-(3-bromo-6-fluoropyridin-2-yl)ethanone, which can often be used in the next step without further purification.
-
Step 2: Hantzsch-type Cyclization to form the Pyrrolo[2,3-b]pyridine Core
-
Rationale: This step involves the condensation of the α-bromo ketone with an appropriate amine to construct the fused pyrrole ring, forming the core scaffold of the kinase inhibitor.
-
Procedure:
-
Dissolve the crude product from Step 1 in a polar aprotic solvent like DMF or acetonitrile.
-
Add the desired primary amine (e.g., a protected aminopyrazole for JAK inhibitor synthesis, 1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by LC-MS.
-
Cool the mixture, dilute with water, and extract the product with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired pyrrolo[2,3-b]pyridine core.
-
Step 3: Suzuki-Miyaura Cross-Coupling
-
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[11][12] In this context, it is used to introduce a specific aryl or heteroaryl moiety at the bromine position of the pyridine ring, a common strategy to occupy the hydrophobic pocket of the kinase active site and enhance potency and selectivity.
-
Procedure:
-
In a reaction vessel, combine the pyrrolo[2,3-b]pyridine from Step 2 (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a mixture of a suitable solvent system, for example, dioxane and water (4:1).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 90-100 °C under an inert atmosphere until the starting material is consumed.
-
After cooling, dilute the reaction with water and extract with ethyl acetate. The organic phase is washed, dried, and concentrated. Purification by column chromatography yields the aryl-substituted pyrrolopyridine.
-
Step 4: Buchwald-Hartwig Amination
-
Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] This reaction is employed here to displace the fluorine atom on the pyridine ring with a desired amine, which can form a crucial hydrogen bond with the hinge region of the kinase.
-
Procedure:
-
To a reaction tube, add the aryl-substituted pyrrolopyridine from Step 3 (1.0 eq), the desired amine (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base such as cesium carbonate (2.0 eq).
-
Add anhydrous dioxane as the solvent.
-
Seal the tube and heat the mixture in a preheated oil bath at 110-120 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by preparative HPLC to give the final JAK inhibitor analog.
-
Biological Evaluation: In Vitro Kinase Inhibition Assay
To assess the efficacy of the newly synthesized compounds as kinase inhibitors, a robust and sensitive in vitro assay is required. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[1][2]
JAK-STAT Signaling Pathway
Understanding the target pathway is crucial for interpreting the biological data. The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[15][16]
Caption: The Janus Kinase (JAK)-STAT signaling pathway.
Protocol: ADP-Glo™ Kinase Assay for JAK Inhibition
-
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP concentration.[1][17]
-
Materials:
-
Synthesized inhibitor compounds
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3)
-
Appropriate peptide substrate for the specific JAK isoform
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 10-fold dilutions.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the test compound at various concentrations. Include a positive control (a known JAK inhibitor) and a negative control (DMSO vehicle).
-
Add the JAK enzyme and the peptide substrate to all wells.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of sophisticated kinase inhibitors. Its strategic placement of bromo, fluoro, and acetyl functionalities provides a robust platform for generating diverse chemical libraries with enhanced drug-like properties. The synthetic protocols and biological evaluation methods detailed in this guide offer a comprehensive framework for researchers and drug development professionals to effectively utilize this compound in the discovery of novel and potent kinase-targeted therapies. The continued exploration of such fluorinated pyridine scaffolds will undoubtedly contribute to the advancement of precision medicine for a range of debilitating diseases.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unl.pt [research.unl.pt]
- 7. scribd.com [scribd.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. WO2018067422A1 - Novel jak1 selective inhibitors and uses thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 16. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ulab360.com [ulab360.com]
Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 1-(3-bromo-pyridin-2-yl)ethanone
Introduction
The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction is particularly indispensable in the fields of pharmaceutical and materials science, where arylamine and heteroarylamine moieties are prevalent structural motifs.[3][4] The reaction's broad substrate scope and tolerance for various functional groups have established it as a superior alternative to traditional, often harsher, methods for C-N bond formation.[1][4]
This application note provides a comprehensive, in-depth guide to the Buchwald-Hartwig amination of 1-(3-bromo-pyridin-2-yl)ethanone. This substrate presents a unique set of challenges due to the electronic properties of the pyridine ring and the potential for steric hindrance from the acetyl group. The coordinating ability of the pyridine nitrogen can also lead to catalyst deactivation, necessitating careful optimization of the reaction conditions.[5] Through a detailed experimental protocol, mechanistic insights, and troubleshooting advice, this guide aims to equip researchers with the knowledge to successfully navigate this challenging yet crucial transformation.
Reaction Principle and Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 1-(3-bromo-pyridin-2-yl)ethanone) to form a Pd(II) complex.[6][7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
The efficiency of each step is highly dependent on the choice of ligand, base, and solvent. For electron-deficient and sterically demanding substrates like 1-(3-bromo-pyridin-2-yl)ethanone, bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and the final reductive elimination steps.[1][5]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 1-(3-bromo-pyridin-2-yl)ethanone with a representative primary amine, aniline. This procedure should be adapted and optimized for other amines.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| 1-(3-bromo-pyridin-2-yl)ethanone | 199.03 | 1.0 | 1.0 | Substrate |
| Aniline | 93.13 | 1.2 | 1.2 | Amine |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 (1 mol% Pd) | Palladium Precursor |
| RuPhos | 474.63 | 0.02 | 0.02 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | Base |
| Anhydrous Toluene | - | 5 mL | - | Solvent |
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precursor (Pd₂(dba)₃), the phosphine ligand (RuPhos), and the base (Sodium tert-butoxide) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[9]
-
Reagent Addition: Add 1-(3-bromo-pyridin-2-yl)ethanone and the aniline to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reagent.[4]
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with brine. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(3-anilino-pyridin-2-yl)ethanone.
Key Considerations and Rationale for Component Selection
Choice of Palladium Precursor
While various palladium sources can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective choice as it is a stable Pd(0) source.[10] Alternatively, Pd(OAc)₂ can be used, which is reduced in situ to the active Pd(0) species.[11] The use of pre-formed palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, can also offer improved reactivity and reproducibility.
The Critical Role of the Ligand
The choice of ligand is paramount for a successful Buchwald-Hartwig amination, especially with challenging substrates.[5] For the amination of the electron-deficient and potentially sterically hindered 1-(3-bromo-pyridin-2-yl)ethanone, bulky, electron-rich biarylphosphine ligands are highly recommended.[1][4]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): This ligand is known for its high activity in the coupling of a wide range of aryl halides with primary and secondary amines. Its steric bulk facilitates the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.
-
BrettPhos: This ligand is particularly effective for the coupling of primary amines.[11]
-
Xantphos: A chelating bisphosphine ligand that can be effective in preventing catalyst decomposition pathways.[6]
Selection of the Base
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[8]
-
Sodium tert-butoxide (NaOtBu): This is a commonly used strong base that is effective in many Buchwald-Hartwig reactions.[12]
-
Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base that can be advantageous in certain cases.[13]
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Weaker bases that can be beneficial when dealing with base-sensitive functional groups.[13] However, they may require higher reaction temperatures or longer reaction times.
Solvent Selection
Anhydrous, aprotic solvents are typically used to prevent quenching of the base and potential side reactions.
-
Toluene: A common and effective solvent for Buchwald-Hartwig aminations.[9]
-
Dioxane: Another frequently used solvent.[14]
-
tert-Butanol: Can be a good choice, particularly when using weaker bases.[6]
It is crucial to use anhydrous solvents, as water can negatively impact the reaction.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst.[15] |
| Insufficiently anhydrous conditions | Ensure all glassware is oven-dried and use freshly distilled or purchased anhydrous solvent.[15] | |
| Poor choice of ligand/base | Screen a panel of ligands (e.g., RuPhos, BrettPhos, Xantphos) and bases (e.g., NaOtBu, LHMDS, Cs₂CO₃).[5][13] | |
| Formation of Side Products | Hydrodehalogenation (replacement of bromine with hydrogen) | This can occur via a competing β-hydride elimination pathway. Using a bulkier ligand can favor reductive elimination.[1] |
| Homocoupling of the amine or aryl halide | This may indicate issues with the catalyst initiation or stability. Adjusting the ligand-to-palladium ratio can sometimes mitigate this.[16] | |
| Difficulty in Product Isolation | Emulsion during work-up | Add more brine or filter the mixture through a pad of Celite. |
| Co-elution with impurities during chromatography | Try a different solvent system or consider a different purification technique (e.g., recrystallization, preparative HPLC). |
Workflow for Troubleshooting a Buchwald-Hartwig Amination
Caption: A systematic workflow for troubleshooting the amination reaction.
Conclusion
The Buchwald-Hartwig amination of 1-(3-bromo-pyridin-2-yl)ethanone is a highly valuable transformation for the synthesis of functionalized pyridines. While the substrate presents specific challenges, a rational approach to the selection of the catalyst system and reaction conditions can lead to high yields of the desired product. By understanding the underlying mechanistic principles and employing a systematic approach to optimization and troubleshooting, researchers can confidently apply this powerful methodology in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. reddit.com [reddit.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note and Protocol: High-Purity Isolation of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone via Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-tested protocol for the purification of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone, a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors[1]. Due to the presence of a basic pyridine ring, this class of compounds can exhibit challenging chromatographic behavior on standard silica gel, such as peak tailing and poor resolution. This guide details a robust flash column chromatography method, including systematic solvent system optimization via Thin-Layer Chromatography (TLC), column packing, and elution strategies designed to overcome these challenges and yield a final product of high purity (≥97%). The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction: The Challenge of Purifying Pyridine Derivatives
This compound is a substituted pyridine derivative. The lone pair of electrons on the pyridine nitrogen atom imparts basicity, which can lead to strong, undesirable interactions with the acidic silanol groups present on the surface of silica gel, the most common stationary phase in column chromatography[2]. These interactions are a primary cause of significant peak tailing, where the peak's trailing edge is much broader than its leading edge, leading to co-elution with impurities and reduced purification efficiency[2].
To achieve sharp, symmetrical peaks and effective separation, it is often necessary to modify the mobile phase or the stationary phase. A common and effective strategy is to add a small amount of a competitive base, such as triethylamine (TEA), to the eluent. The TEA preferentially interacts with the active silanol sites, effectively masking them from the basic analyte and allowing for a more ideal chromatographic separation[2]. This protocol incorporates such a modification for robust and reproducible purification.
Materials and Methods
Materials and Reagents
-
Crude this compound (≥90% purity)
-
Silica Gel for flash chromatography (e.g., 40-63 µm particle size)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Triethylamine (TEA, ≥99.5%)
-
Dichloromethane (DCM, ACS grade or higher)
-
TLC Plates (Silica gel 60 F254)
-
Glass chromatography column
-
Sand (acid-washed)
-
Cotton or glass wool
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Fraction collection tubes
-
Rotary evaporator
Equipment
-
Fume hood
-
TLC developing chamber
-
UV lamp (254 nm)
-
Source of compressed air or nitrogen for flash chromatography
-
Rotary evaporator with vacuum pump and water bath
Experimental Protocol: A Step-by-Step Guide
This protocol is divided into two main stages: initial optimization using Thin-Layer Chromatography (TLC) and the subsequent preparative purification via flash column chromatography.
Stage 1: TLC for Solvent System Optimization
The goal of this stage is to identify a mobile phase composition that provides optimal separation of the target compound from impurities. An ideal Retention Factor (Rf) for the target compound in preparative chromatography is between 0.2 and 0.4[3].
-
Prepare Eluents: Prepare a series of eluent mixtures of varying polarity using Hexane and Ethyl Acetate (EtOAc). Good starting points are 5%, 10%, 15%, and 20% EtOAc in Hexane. To each of these mixtures, add 0.1% (v/v) Triethylamine (TEA) to mitigate peak tailing. For example, for 100 mL of a 10% EtOAc/Hexane solution, use 10 mL EtOAc, 89.9 mL Hexane, and 0.1 mL TEA.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a minimal volume of dichloromethane.
-
TLC Plate Spotting: Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.
-
Development: Develop the TLC plates in a chamber saturated with the prepared eluent systems.
-
Visualization: After development, dry the plates and visualize the spots under a UV lamp at 254 nm.
-
Analysis: Identify the solvent system that provides an Rf value for the main spot (the product) between 0.2 and 0.4, with good separation from any visible impurities.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate with 0.1% Triethylamine |
| Target Rf Value | 0.2 - 0.4 for the product spot |
| Visualization | UV light at 254 nm |
Table 1: Parameters for TLC Optimization.
Stage 2: Preparative Flash Column Chromatography
This stage uses the optimized solvent system from TLC to perform a preparative scale purification. The following workflow outlines the process.
References
Analytical methods for the characterization of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone
An In-depth Technical Guide Application Note: Comprehensive Analytical Characterization of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone
**Abstract
This technical guide provides a comprehensive framework of analytical methodologies for the definitive characterization of this compound, a key heterocyclic building block in pharmaceutical and agrochemical research. The protocols detailed herein are designed to ensure structural confirmation, purity assessment, and overall quality control, adhering to rigorous scientific principles and regulatory expectations. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, establishing a self-validating analytical system. Methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. All protocols are grounded in principles outlined by International Council for Harmonisation (ICH) guidelines and are designed to be compliant with Good Laboratory Practice (GLP).[1][2][3]
Introduction and Significance
This compound is a substituted pyridine derivative whose structural features—a fluorinated pyridine ring, a bromine atom, and an acetyl group—make it a versatile intermediate for the synthesis of complex molecular targets. The precise arrangement of these functional groups offers multiple reaction sites for diversification in drug discovery programs. Given its role as a critical starting material, unambiguous confirmation of its identity and purity is paramount to ensure the integrity and reproducibility of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
The analytical workflow presented here is a multi-modal approach, where each technique provides orthogonal, complementary data. This synergy is crucial for building a complete and trustworthy profile of the compound, a foundational requirement in regulated drug development environments.[2][4][5]
Compound Profile
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value |
| IUPAC Name | This compound |
| Synonym(s) | 2-Acetyl-3-bromo-6-fluoropyridine |
| CAS Number | 1807542-88-6 |
| Molecular Formula | C₇H₅BrFNO |
| Molecular Weight | 218.02 g/mol |
| Appearance | Solid |
| Storage Conditions | 4°C, Inert atmosphere |
Table 1: Physicochemical properties of this compound.[6][7]
Integrated Analytical Workflow
A robust characterization relies on the logical integration of multiple analytical techniques. The workflow begins with spectroscopic methods for structural elucidation (NMR, MS, FTIR), followed by a chromatographic method for purity determination (HPLC), and is finally confirmed by elemental analysis. This structured approach ensures that both the identity and purity of the material are rigorously established.
Figure 1: Integrated workflow for the characterization of this compound.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for the unambiguous elucidation of molecular structure in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton of the molecule. For this compound, NMR is essential to confirm the substitution pattern on the pyridine ring.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent depends on sample solubility. CDCl₃ is generally a good first choice for moderately polar organic compounds.
-
Internal Standard: Add a drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse, a relaxation delay of at least 5 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A longer acquisition time with more scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[8]
Expected Spectral Data: The substitution pattern dictates a specific set of signals. The acetyl methyl protons will appear as a singlet, and the two protons on the pyridine ring will appear as doublets due to coupling with the fluorine atom and each other, though the H-H coupling might be small.
| Assignment | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) |
| -CH ₃ (acetyl) | ~2.7 | Singlet (s) | 3H | ~28-32 |
| Pyridine C4-H | ~7.8 - 8.0 | Doublet (d) | 1H | ~140-145 |
| Pyridine C5-H | ~7.2 - 7.4 | Doublet (d) | 1H | ~110-115 (JC-F) |
| C =O (acetyl) | - | - | - | ~195-200 |
| Pyridine C 2 | - | - | - | ~150-155 |
| Pyridine C 3 | - | - | - | ~115-120 (C-Br) |
| Pyridine C 6 | - | - | - | ~160-165 (JC-F) |
Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.[8][9][10][11]
Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound, which is a critical piece of identifying information. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), creates a highly characteristic M and M+2 isotopic pattern that serves as a definitive confirmation.[12][13]
Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, typically coupled to a liquid chromatograph (LC-MS).
-
Acquisition Mode: Acquire data in positive ion mode. The pyridine nitrogen is basic and readily protonated.
-
Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-400). Observe the molecular ion peak [M+H]⁺.
Expected Mass Spectrum:
-
Molecular Ion [M+H]⁺: The calculated monoisotopic mass for C₇H₆BrFNO⁺ is 217.9611.
-
Isotopic Pattern: A distinctive doublet of peaks will be observed:
-
One peak at m/z ≈ 217.96 (corresponding to the ⁷⁹Br isotope).
-
A second peak at m/z ≈ 219.96 (corresponding to the ⁸¹Br isotope).
-
The relative intensity of these two peaks will be approximately 1:1, which is a hallmark of a monobrominated compound.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR will confirm the presence of the ketone (C=O), the C-F bond, and aromatic ring vibrations.
Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1710-1690 | C=O stretch | Ketone |
| ~1600-1550 | C=C and C=N ring stretches | Pyridine Ring |
| ~1250-1100 | C-F stretch | Aryl-Fluoride |
| ~650-550 | C-Br stretch | Aryl-Bromide |
Table 3: Predicted FTIR absorption frequencies.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the industry-standard method for determining the purity of pharmaceutical compounds and detecting the presence of any related impurities.[14][15] A well-developed reversed-phase (RP-HPLC) method can separate the target compound from starting materials, by-products, and degradation products. The method's performance must be verified through system suitability testing to ensure data reliability, as mandated by ICH guidelines.[5][16][17]
Figure 2: Step-by-step workflow for HPLC purity analysis.
Protocol: RP-HPLC for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Further dilute as necessary.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Elution: Isocratic, 60% B. Rationale: An isocratic method is simple and robust for purity screening. The ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm. Rationale: The pyridine ring is a strong chromophore.
-
Injection Volume: 5 µL.
-
Run Time: 10 minutes.
-
-
System Suitability: Before sample analysis, perform at least five replicate injections of the sample solution. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.[5]
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100
-
| Parameter | Condition |
| Instrument | Standard HPLC system with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 40:60 Water:Acetonitrile (with 0.1% HCOOH) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection λ | 254 nm |
| Injection Vol. | 5 µL |
Table 4: Recommended HPLC method parameters.[18][19]
Elemental Analysis
Causality: Elemental analysis provides a fundamental confirmation of the compound's empirical formula by measuring the mass percentages of carbon, hydrogen, and nitrogen. A close agreement between the experimentally determined percentages and the theoretical values provides strong, independent evidence for the compound's identity and purity.
Protocol:
-
Sample Preparation: Submit a pure, dry sample (2-3 mg) for analysis.
-
Instrumentation: Analysis is performed using an automated CHN elemental analyzer.
-
Comparison: Compare the experimental results to the theoretical values.
Expected Results:
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon | 38.57% | 38.57% ± 0.4% |
| Hydrogen | 2.31% | 2.31% ± 0.4% |
| Nitrogen | 6.42% | 6.42% ± 0.4% |
Table 5: Theoretical vs. acceptable experimental values for elemental analysis.
Conclusion
The analytical methods detailed in this application note provide a robust and multi-faceted strategy for the comprehensive characterization of this compound. The synergistic use of NMR, MS, FTIR, HPLC, and elemental analysis establishes a self-validating system that confirms the compound's chemical structure, quantifies its purity, and ensures its suitability for use in regulated research and development environments. Adherence to these protocols will ensure the generation of reliable, reproducible, and trustworthy data, forming the basis of a comprehensive Certificate of Analysis (CoA).
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Good lab practice | Feature | RSC Education [edu.rsc.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. chemscene.com [chemscene.com]
- 7. 1-(3-Bromo-6-fluoro-2-pyridyl)ethanone | 1807542-88-6 [sigmaaldrich.cn]
- 8. rsc.org [rsc.org]
- 9. scielo.br [scielo.br]
- 10. rsc.org [rsc.org]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. helixchrom.com [helixchrom.com]
- 19. helixchrom.com [helixchrom.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of heterocyclic and organometallic chemistry to address common challenges encountered during this synthesis.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a nuanced challenge in regioselectivity. Due to the electron-deficient nature of the pyridine ring, classical electrophilic acylation methods like the Friedel-Crafts reaction are generally ineffective.[1] The most viable synthetic strategy involves the formation of an organometallic intermediate from the 3-bromo-6-fluoropyridine precursor, followed by quenching with a suitable acetylating agent. The success of this approach hinges on precise control over the regioselectivity of the metalation step and suppression of competing side reactions.
This guide will focus on the likely and most rational synthetic route: a Directed ortho-Metalation (DoM) .
Caption: Proposed synthetic pathway via Directed ortho-Metalation (DoM).
Frequently Asked Questions (FAQs)
Q1: Why can't I use a standard Friedel-Crafts acylation for this synthesis?
A1: Pyridines are electron-deficient aromatic systems. The lone pair of electrons on the nitrogen atom readily coordinates with Lewis acids (like AlCl₃) used to catalyze Friedel-Crafts reactions. This coordination further deactivates the ring, making it even less susceptible to electrophilic attack.[1] Any acylation that does occur would likely happen at the nitrogen atom, forming a highly reactive pyridinium salt, not the desired C-acylated product.
Q2: What is the most probable synthetic route and why?
A2: The most plausible route is a Directed ortho-Metalation (DoM). This involves using a strong, sterically hindered base to selectively remove a proton from the pyridine ring.[2][3] In the case of 3-bromo-6-fluoropyridine, the fluorine atom at the C6 position is a potent directing group. It coordinates with the lithium base, positioning it to deprotonate the adjacent C5 or the more distant C2 position. However, the inductive effect of the pyridine nitrogen significantly increases the acidity of the C2 proton, making it the most likely site for deprotonation.[3]
Q3: Which is a greater risk: incorrect deprotonation or bromine-lithium exchange?
A3: Both are significant risks and are highly dependent on the choice of base and reaction conditions.
-
Bromine-Lithium Exchange: Using alkyllithium reagents like n-BuLi, especially at temperatures above -78 °C, can favor a rapid exchange of the bromine atom for lithium.[4][5][6] This would lead to the formation of a 3-lithiated intermediate, ultimately resulting in the isomeric product, 1-(6-fluoro-3-lithiopyridin-3-yl)ethanone.
-
Incorrect Deprotonation: While the C2 position is the most acidic, deprotonation at C4 or C5 can occur, leading to other isomeric byproducts. Using a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at very low temperatures (-78 °C or lower) is crucial to favor kinetic deprotonation at the most acidic site (C2) and minimize bromine-lithium exchange.[2]
Caption: Competing pathways of DoM vs. Halogen-Metal Exchange.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Q: My reaction yields are consistently low, or I'm recovering only my starting material. What are the likely causes?
A: This is a common issue when working with organometallic intermediates. The root cause often lies in the initial metalation step.
| Possible Cause | Explanation & Troubleshooting Steps |
| Impure Reagents/Solvents | Organolithium reagents are extremely sensitive to moisture and protic impurities. Troubleshooting: Ensure all glassware is rigorously dried. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Titrate your organolithium base immediately before use to confirm its concentration.[2] |
| Incorrect Temperature Control | The lithiated pyridine intermediate is often thermally unstable. If the temperature rises, even locally, the intermediate can decompose or react with the solvent. Troubleshooting: Maintain a strict reaction temperature of -78 °C (dry ice/acetone bath) or lower throughout the base addition and acylation. Add reagents slowly and sub-surface to avoid localized heating. |
| Inefficient Base | The chosen base may not be strong enough or may be too sterically hindered to efficiently deprotonate the pyridine ring under your conditions. Troubleshooting: If using LDA, ensure it is freshly prepared. Consider using s-BuLi in the presence of a chelating agent like TMEDA to increase basicity, but be mindful of the increased risk of side reactions. |
| Degradation of Acetylating Agent | Acyl halides can be hydrolyzed by trace moisture. Troubleshooting: Use a freshly opened bottle or distill the acetylating agent (e.g., acetyl chloride) before use. |
Issue 2: Formation of Multiple Isomers
Q: My post-reaction analysis (e.g., NMR, LC-MS) shows multiple ketone products. How can I improve the regioselectivity?
A: The formation of isomers is a direct consequence of a lack of regiocontrol during the metalation step.
| Observed Isomer | Probable Cause & Troubleshooting Strategy |
| 3-acetyl-6-fluoropyridine | This is the hallmark of bromine-lithium exchange . This side reaction is more prevalent with less sterically hindered and more nucleophilic bases like n-BuLi. Troubleshooting: 1. Switch to a bulkier, non-nucleophilic base like LDA or LTMP.[2] 2. Ensure the reaction is performed at or below -78 °C. Halogen-metal exchange is often faster at higher temperatures.[6] 3. Consider an alternative strategy using a Grignard reagent, which can be formed via halogen-magnesium exchange using reagents like i-PrMgCl·LiCl. This can sometimes offer better selectivity. |
| 4-acetyl or 5-acetyl isomers | This indicates that deprotonation is occurring at other positions on the ring. The C4 and C5 protons are less acidic than the C2 proton but can still react. Troubleshooting: 1. The directing effect of the fluorine at C6 is key. Ensure your base is a lithium amide (like LDA) which strongly coordinates to the fluorine, enhancing the ortho-directing effect. 2. Slower addition of the base at a very low temperature (-90 to -100 °C) can improve selectivity for the kinetically favored, most acidic proton at C2. |
Issue 3: Presence of Unexpected Byproducts
Q: Besides isomers, I'm observing other impurities in my crude product. What could they be?
A: Several side reactions can occur after the formation of the desired organometallic intermediate.
| Potential Byproduct | Mechanism & Prevention |
| Tertiary Alcohol | This results from the double addition of the lithiated pyridine to the acetylating agent, particularly when using reactive agents like acetyl chloride. The initial ketone product is still electrophilic and can be attacked by another equivalent of the organolithium species. Prevention: 1. Use a less reactive acetylating agent like N,N-dimethylacetamide (DMA) or acetaldehyde followed by oxidation. 2. Add the lithiated pyridine solution slowly to a slight excess of the acetylating agent at -78 °C (inverse addition). This ensures the organometallic is always the limiting reagent. |
| Bipyridine Homocoupling Product | The lithiated intermediate can act as a nucleophile and attack the electrophilic bromine of a starting material molecule. Prevention: This is more likely if the reaction is allowed to warm up before the electrophile is added. Maintain low temperatures and add the acetylating agent as soon as the deprotonation is complete. |
| Products from Reaction with Solvent | At temperatures above -60 °C, n-BuLi can deprotonate THF, leading to ethylene and lithium enolate of acetaldehyde.[2] Prevention: Strict temperature control is essential. |
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Troubleshooting Low Yield in Grignard Reactions of Pyridine Derivatives
Welcome to the technical support center for troubleshooting Grignard reactions involving pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with reaction efficiency and yield. Here, we address common problems in a direct question-and-answer format, providing in-depth explanations, field-proven protocols, and visual aids to help you navigate the complexities of this powerful C-C bond-forming reaction.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the Grignard reaction with pyridine derivatives.
Q1: My Grignard reaction with a halopyridine fails to initiate. What are the most likely causes?
A1: Failure to initiate is one of the most common hurdles. The primary culprits are typically related to the magnesium surface and the purity of your reagents and solvent.[1]
-
Inactive Magnesium Surface: A layer of magnesium oxide (MgO) on the magnesium turnings is the most frequent cause, preventing the reaction with the organic halide.[1] Activation of the magnesium is crucial.
-
Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water in glassware, solvents, or from the atmosphere.[1][2] All components of the reaction must be scrupulously dry.[1][3][4]
-
Impure Reagents: Impurities in the halopyridine or the solvent can inhibit the reaction. It is essential to use purified reagents.
Q2: My reaction starts but then suddenly stops or becomes sluggish. What should I do?
A2: A stalled reaction can be frustrating. This often points to issues with mixing or the deactivation of the magnesium surface. Ensure vigorous stirring to maintain contact between the reactants.[5] If the reaction has stalled, gentle warming with a heat gun can sometimes restart it.[5] Be prepared to cool the reaction vessel immediately if a strong exotherm begins.[5]
Q3: The reaction mixture is turning very dark or black. Is this normal?
A3: While a grayish or brownish color is typical for Grignard reagent formation, a very dark or black color may signal decomposition or significant side reactions, often due to overheating.[5] This can lead to the formation of finely divided magnesium or byproducts.[5] Careful temperature control and slow, steady addition of the alkyl halide are essential to prevent this.[5]
Q4: I'm observing a significant amount of a homocoupled (Wurtz-type) byproduct. How can I minimize this?
A4: The Wurtz coupling is a common side reaction where two organic halides couple together. This is more prevalent at higher temperatures. To minimize this, add the halopyridine solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent over the homocoupled product.[1]
Q5: Why is my yield low when working with 2-halopyridines specifically?
A5: 2-Halopyridines can be particularly challenging. The proximity of the nitrogen atom can influence the reaction in several ways. The use of 2-pyridyl Grignard reagents in cross-coupling reactions has historically been limited.[6] For instance, in Kumada-Corriu cross-coupling reactions, the formation of 2,2'-bipyridine from 2-pyridyl Grignard reagents has been reported with low yields.[6] The use of specific ligands, such as secondary phosphine oxides (SPOs), has been shown to improve the success of these couplings.[6][7]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting workflows for persistent low-yield issues.
Guide 1: The Reaction Fails to Initiate
Low yields often originate from a reaction that never properly started. This guide provides a systematic approach to diagnosing and solving initiation problems.
Problem Diagnosis Workflow
Caption: Troubleshooting workflow for Grignard reaction initiation failure.
Detailed Protocols
Protocol 1: Ensuring Anhydrous Conditions
Grignard reagents are highly sensitive to protic sources.[4]
-
Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Solvents: Ethereal solvents like Tetrahydrofuran (THF) or diethyl ether are essential for stabilizing the Grignard reagent.[5] These solvents must be anhydrous. Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF).[8]
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen.
Protocol 2: Magnesium Activation
The removal of the passivating magnesium oxide layer is critical.[9]
| Activation Method | Description | Key Considerations |
| Iodine | A small crystal of iodine is added to the magnesium. The disappearance of the purple color can indicate reaction initiation.[1][10] | Simple and effective, but can sometimes lead to iodinated byproducts.[1] |
| 1,2-Dibromoethane | A few drops are added to the magnesium, which reacts to clean the surface.[1][10] This is often referred to as the "entrainment method".[10][11] | Highly effective. The reaction produces ethene gas and magnesium bromide. |
| Mechanical Stirring | Vigorous stirring of the magnesium turnings can help break the oxide layer.[10] | Avoids chemical activators but may not be sufficient for unreactive halides.[1] |
| DIBAL-H | A catalytic amount of diisobutylaluminum hydride can be used to activate the magnesium at lower temperatures and also acts as a drying agent.[1][12] | Requires careful handling due to its pyrophoric nature.[1] |
Guide 2: Low Yield Despite Successful Initiation
If the reaction starts but the final yield is poor, other factors are at play.
Potential Causes and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Side Reactions: Wurtz coupling, reduction of the electrophile, or enolization of the electrophile can compete with the desired reaction.[1][13] | - Slow Addition: Add the electrophile slowly at a low temperature to minimize side reactions.[1] - Temperature Control: Maintain the appropriate reaction temperature. Some reactions benefit from lower temperatures to enhance selectivity.[14][15] |
| Grignard Reagent Degradation: The prepared Grignard reagent can degrade over time, especially at higher temperatures. | - Use Promptly: Use the freshly prepared Grignard reagent as soon as possible. - Titration: Determine the exact concentration of the Grignard reagent by titration before adding the electrophile to ensure accurate stoichiometry.[4] | |
| Inefficient Quench/Workup: Improper quenching can lead to product loss. | - Controlled Quench: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at a low temperature.[1] - Extraction: Ensure complete extraction of the product from the aqueous layer. Multiple extractions may be necessary. | |
| Product Purification Issues: The desired product may be lost during purification. | - Appropriate Technique: Choose the purification method (e.g., column chromatography, distillation, recrystallization) that is best suited for your product's properties.[16] - Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS). |
Reaction Pathway and Competing Reactions
Caption: Desired reaction pathway and common side reactions.
Section 3: Advanced Strategies for Pyridine Derivatives
The "2-Pyridyl Problem"
The direct formation and use of 2-pyridyl Grignard reagents can be problematic, often leading to low yields in subsequent cross-coupling reactions.[6]
Alternative Strategies:
-
Inverting Polarity: Instead of forming a 2-pyridyl Grignard reagent, consider using a 2-halopyridine as the electrophile in a cross-coupling reaction with a different Grignard reagent. 2-Halopyridines are generally excellent electrophilic partners.[6]
-
Pyridine N-Oxides: The reaction of Grignard reagents with pyridine N-oxides offers an alternative route to substituted pyridines.[14][17][18] This approach can be highly regioselective and can be used to synthesize a diverse range of pyridine derivatives.[14][17][19]
-
Halogen-Magnesium Exchange: For functionalized pyridines, a halogen-magnesium exchange using reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) can be a milder and more functional-group-tolerant method for preparing the pyridyl Grignard reagent.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory - Oreate AI Blog [oreateai.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. diva-portal.org [diva-portal.org]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. homework.study.com [homework.study.com]
- 17. Pyridine synthesis [organic-chemistry.org]
- 18. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Purification of Brominated Pyridine Compounds on Silica Gel
Introduction
Brominated pyridine derivatives are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Their successful synthesis, however, is only half the battle. The subsequent purification by silica gel chromatography often presents significant challenges that can lead to poor separation, low recovery, and product degradation. This guide provides a comprehensive troubleshooting framework, grounded in mechanistic principles, to empower researchers to overcome these common hurdles. We will delve into the root causes of purification difficulties and offer field-proven protocols and solutions to ensure the isolation of high-purity brominated pyridine compounds.
The Core Challenge: The Acid-Base Interaction
The primary obstacle in the silica gel chromatography of brominated pyridines is the inherent basicity of the pyridine nitrogen atom. Standard silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH).[2][3] These acidic sites can engage in a strong, often irreversible, interaction with the basic nitrogen of the pyridine ring. This acid-base interaction leads to a host of chromatographic problems, most notably severe peak tailing, where the compound slowly leaches from the stationary phase instead of eluting as a sharp, symmetrical band.[4]
This interaction not only compromises the resolution of the separation but can also lead to the complete retention of the compound on the column or even catalyze its degradation.[3][5]
Caption: Interaction between basic pyridine and acidic silica gel.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the purification of brominated pyridine compounds on silica gel.
Issue 1: Severe Peak Tailing or Streaking
Q: My brominated pyridine is streaking down the TLC plate and eluting from the column as a long, tailing peak. What is causing this and how can I fix it?
A: This is the classic symptom of strong interaction between your basic compound and the acidic silica gel.[4] The pyridine nitrogen is being protonated by the silanol groups, causing it to bind tightly to the stationary phase. To achieve sharp, symmetrical peaks, this interaction must be suppressed.
Solutions:
-
Mobile Phase Modification: The most common and effective strategy is to add a small amount of a basic modifier to your eluent.[2][6] This "competing base" is stronger than your brominated pyridine and will preferentially bind to the acidic sites on the silica, effectively masking them from your compound.[7]
-
Triethylamine (TEA): This is the most widely used additive. A concentration of 0.1-2% (v/v) in your eluent system (e.g., hexane/ethyl acetate) is typically sufficient.[3][6][8]
-
Ammonia/Ammonium Hydroxide: For more polar solvent systems like dichloromethane/methanol, using a solution of ammonia in methanol (e.g., 7N) or adding a small amount of ammonium hydroxide (0.1-1%) to the methanol portion is highly effective.[6][9]
-
-
Silica Gel Deactivation: You can "neutralize" the silica gel before running the column. This involves pre-treating the silica with a base to cap the acidic silanol sites.[3][10]
-
Protocol: A common method is to flush the packed column with a solvent system containing 1-3% triethylamine.[10] After this pre-treatment, you can run the column with your normal eluent system. For a detailed procedure, see the Experimental Protocols section below.
-
Data Summary: Common Basic Modifiers for Eluents
| Modifier | Typical Concentration | Common Eluent System | Mechanism of Action |
| Triethylamine (TEA) | 0.1 - 2% (v/v) | Hexane/Ethyl Acetate, DCM/Hexane | Competitively binds to acidic silanol groups.[3][7] |
| Pyridine | 0.1 - 1% (v/v) | Hexane/Ethyl Acetate | Similar to TEA, acts as a competing base.[8] |
| Ammonia (in MeOH) | 0.5 - 7N solution | Dichloromethane/Methanol | Raises the pH, keeping the analyte as a free base and deactivating silica.[6] |
| Ammonium Hydroxide | 0.1 - 1% (added to polar solvent) | Dichloromethane/Methanol | Similar to ammonia, deactivates silica by interacting with silanol groups.[6] |
Issue 2: Low or No Recovery of the Compound
Q: I've loaded my crude product, but I'm getting very little or none of my brominated pyridine back. Where did it go?
A: Low recovery is typically due to one of two issues: irreversible binding to the silica gel or on-column degradation. Both are consequences of the acidic nature of the stationary phase.[5] Some sensitive brominated pyridines, particularly those with additional functional groups, can decompose when exposed to the acidic environment of the silica for an extended period.[4][11]
Solutions:
-
Assess Compound Stability (2D TLC): Before running a column, it's crucial to determine if your compound is stable on silica gel.[4][5] A 2D TLC experiment can diagnose this. If you see new spots or a streak originating from the original spot after the second development, your compound is likely degrading.
-
Use Deactivated Silica: As with peak tailing, using a deactivated silica gel (pre-treated with a base like TEA) can prevent degradation by neutralizing the acidic sites that may be catalyzing the decomposition.[10]
-
Switch to an Alternative Stationary Phase: If your compound is highly sensitive, silica gel may not be the appropriate stationary phase.
-
Alumina: Alumina is available in basic, neutral, and acidic grades. Basic or neutral alumina is an excellent alternative for acid-sensitive compounds.[3][12][13]
-
Amine-Functionalized Silica: This stationary phase has amine groups bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds.[14][15]
-
Reverse-Phase Silica (C18): For very polar brominated pyridines, reverse-phase chromatography, where the stationary phase is nonpolar, can be a highly effective alternative.[16][17]
-
Issue 3: Poor Separation from Impurities (Co-elution)
Q: My product is eluting with an impurity. How can I improve the separation?
A: Co-elution occurs when two compounds have very similar affinities for the stationary phase in the chosen solvent system.[11]
Solutions:
-
Optimize the Solvent System: The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 on a TLC plate.[3] This range typically provides the best separation on a column. Experiment with different solvent ratios and even different solvent systems (e.g., switching from ethyl acetate/hexane to dichloromethane/hexane) to maximize the difference in Rf values (ΔRf) between your product and the impurity.[11]
-
Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), a gradual increase in the polar solvent (gradient elution) can significantly improve the separation of closely eluting compounds.[1][11]
-
Proper Sample Loading: How you apply your sample to the column is critical. The goal is to load the sample in as narrow a band as possible.
-
Liquid (Wet) Loading: Dissolve your sample in the minimum amount of a solvent that is less polar than your starting mobile phase.[18][19] Using a strong, polar solvent to dissolve the sample will cause the band to spread, leading to poor separation.[20]
-
Solid (Dry) Loading: This is the preferred method for compounds that are not very soluble in weak solvents.[21] It involves pre-adsorbing your crude material onto a small amount of silica gel (or another inert solid like Celite) and then loading this solid onto the top of your column.[10][21] This technique ensures a very narrow starting band and often dramatically improves resolution.[19] See the Experimental Protocols section for a detailed procedure.
-
Experimental Protocols
Protocol 1: Deactivation ("Neutralization") of a Packed Silica Gel Column
This protocol is used to minimize peak tailing and prevent the degradation of acid-sensitive compounds.[10]
Materials:
-
Packed silica gel column
-
Eluent system (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (TEA)
Procedure:
-
Prepare a "deactivation solution" consisting of your initial, low-polarity eluent containing 2-3% triethylamine by volume.
-
Pass 2-3 column volumes of this deactivation solution through your packed silica gel column.
-
Discard the eluted solvent.
-
Flush the column with 2-3 column volumes of your regular starting eluent (without the added TEA) to remove excess base.
-
The column is now deactivated and ready for sample loading. You may still need to use a small amount of TEA (e.g., 0.1-0.5%) in the running eluent to maintain good peak shape.[10]
Protocol 2: Solid (Dry) Sample Loading
This method is ideal for improving resolution and for samples with poor solubility in the mobile phase.[19][21]
Materials:
-
Crude product
-
Silica gel (2-3 times the weight of your crude product)
-
A volatile solvent in which your product is soluble (e.g., Dichloromethane, Acetone)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve your crude product completely in a suitable volatile solvent in a round-bottom flask.
-
Add silica gel to this solution to form a slurry.[21]
-
Gently swirl the flask to ensure the product is evenly distributed on the silica.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[10][19]
-
Carefully add this powder to the top of your packed and equilibrated column.
-
Gently tap the side of the column to settle the powder into an even layer.
-
Add a thin protective layer of sand on top of the dry-loaded sample.
-
Begin eluting the column as planned.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common purification issues with brominated pyridines.
Caption: A decision-making workflow for troubleshooting purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 14. reddit.com [reddit.com]
- 15. silicycle.com [silicycle.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 20. silicycle.com [silicycle.com]
- 21. sorbtech.com [sorbtech.com]
Technical Support Center: Preventing Tailing of Pyridine Derivatives During Column Chromatography
Welcome to the technical support center for chromatographers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the purification of pyridine derivatives. Here, we will delve into the common issue of peak tailing during column chromatography and provide comprehensive, field-proven troubleshooting strategies and answers to frequently asked questions.
Troubleshooting Guide: From Tailing to Triumphant Peaks
This section is structured in a question-and-answer format to directly address the specific problems you might be facing at the bench.
Issue 1: My pyridine compound is showing significant peak tailing on a silica gel column. What is the underlying cause?
Answer:
Peak tailing is a frequently observed phenomenon when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2][3] The root cause lies in the chemical interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) present on the surface of the silica stationary phase.[1][3][4]
This interaction leads to a secondary, stronger retention mechanism in addition to the desired normal-phase partitioning. As a result, a portion of the analyte molecules are more strongly retained, leading to a delayed and broadened elution profile, which manifests as a "tailing" peak.[1]
Other factors that can contribute to or exacerbate peak tailing include:
-
Column Overload: Injecting an excessive amount of sample can saturate the active sites on the stationary phase, leading to peak distortion.[1][5]
-
Poor Column Packing: Voids or channels within the column bed can cause uneven flow paths for the mobile phase, resulting in peak broadening and tailing.[6]
-
Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause band broadening at the column inlet.[2][5]
Issue 2: How can I effectively eliminate or minimize peak tailing for my pyridine derivatives?
Answer:
A systematic approach that addresses the interaction between the basic analyte and the acidic stationary phase is crucial. The most common and effective strategy is to modify the mobile phase by adding a basic additive.
Core Strategy: Mobile Phase Modification
The addition of a small amount of a competing base to the mobile phase is a highly effective method to mitigate tailing.[2][7] This additive, often a tertiary amine like triethylamine (TEA) or a volatile base like ammonia, will preferentially interact with the acidic silanol groups, effectively "masking" them from the pyridine analyte.[2][8] This minimizes the secondary interactions and promotes a more uniform elution, resulting in sharper, more symmetrical peaks.
Experimental Protocol: Deactivating Silica Gel with a Basic Modifier
This protocol outlines the steps for incorporating a basic additive into your mobile phase to prevent tailing.
Objective: To achieve symmetrical peak shapes for pyridine derivatives during silica gel column chromatography.
Materials:
-
Silica gel for column chromatography
-
Your chosen solvent system (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol)
-
Triethylamine (TEA) or Ammonium Hydroxide (concentrated aqueous solution)
-
Your crude pyridine derivative sample
Procedure:
-
Solvent System Preparation:
-
Prepare your desired mobile phase.
-
To this mobile phase, add a small percentage of a basic modifier. A typical starting concentration is 0.1-1% (v/v) of triethylamine or ammonium hydroxide.[4]
-
Note: When using ammonium hydroxide with a dichloromethane/methanol solvent system, it is common to first prepare a stock solution of 10% ammonium hydroxide in methanol and then add 1-10% of this stock solution to the dichloromethane.[9]
-
-
Column Packing:
-
Pack the column with silica gel using your standard laboratory procedure (slurry packing is generally preferred).
-
-
Column Equilibration (Pre-treatment):
-
Before loading your sample, flush the packed column with 2-3 column volumes of the mobile phase containing the basic additive.[10] This step is critical to ensure that the entire silica bed is deactivated.
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of the mobile phase or a weak solvent.
-
Carefully load the sample onto the top of the silica bed. For acid-sensitive compounds or to improve resolution, consider dry loading, where the sample is pre-adsorbed onto a small amount of silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the base-modified mobile phase.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing your purified compound.
-
Visualization of the Tailing Mechanism and Mitigation
The following diagram illustrates the interaction between a pyridine derivative and the silica surface, and how a basic modifier like triethylamine (TEA) intervenes.
Caption: Mechanism of tailing and its prevention using a basic modifier.
Frequently Asked Questions (FAQs)
Q1: Besides adding a base to the mobile phase, are there other stationary phases I can use to avoid tailing of pyridines?
A1: Yes, several alternative stationary phases can be employed:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[4]
-
End-capped Silica: These are silica gels where the residual silanol groups have been chemically reacted (capped) with a reagent like trimethylsilyl chloride to make the surface less acidic and more inert.[6][7]
-
Polymer-based Columns: Stationary phases made from polymers are generally more pH stable and do not have the acidic silanol groups that cause tailing with basic compounds.[8]
-
Mixed-Mode or HILIC Columns: For highly polar pyridine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns that offer different retention mechanisms can provide better separation and peak shape.[1][11][12]
Q2: I am using a reversed-phase C18 column and still see tailing with my pyridine derivative. What can I do?
A2: Tailing on reversed-phase columns is also often due to interactions with residual, un-capped silanol groups on the silica backbone.[5] Here are some strategies:
-
Lower the Mobile Phase pH: Adjusting the mobile phase pH to around 2.5-3.0 with an acid like formic acid or trifluoroacetic acid (TFA) can protonate the silanol groups, minimizing their interaction with the basic pyridine.[2][3][7]
-
Use a Competing Base: Similar to normal-phase chromatography, adding a small amount of triethylamine (TEA) to the mobile phase can mask the residual silanol groups.[2]
-
Choose a Modern, High-Purity, End-capped Column: Newer generations of C18 columns are made with higher purity silica and are more thoroughly end-capped, resulting in significantly reduced tailing for basic compounds.[7]
-
Consider a pH-Stable Column: If your method requires a higher pH to keep the pyridine derivative in its neutral form, use a hybrid or polymer-based column that is stable at pH values above 8.[1][3]
Q3: Can I use ammonia instead of triethylamine? What are the advantages and disadvantages?
A3: Yes, ammonia (usually as aqueous ammonium hydroxide) is a common alternative to TEA.[4]
-
Advantages of Ammonia: It is highly volatile, which makes it easy to remove from the purified fractions during solvent evaporation. This is particularly advantageous if the purified compound is to be used in subsequent reactions where residual TEA might interfere.
-
Disadvantages of Ammonia: It can be less effective than TEA for severely tailing compounds. Also, aqueous ammonia introduces water into the solvent system, which can alter the chromatography. Using anhydrous ammonia dissolved in an organic solvent like methanol can circumvent the issue of adding water.[13]
Q4: My pyridine N-oxide is very polar and doesn't move from the baseline on silica gel. How can I purify it?
A4: Pyridine N-oxides are indeed very polar compounds.[14] If you are facing difficulty with elution, consider the following:
-
Highly Polar Mobile Phase: You may need to use a very polar solvent system, such as a high percentage of methanol in dichloromethane or even methanol/water mixtures.[14]
-
HILIC Chromatography: This technique is specifically designed for the separation of highly polar compounds and is an excellent choice for pyridine N-oxides.[11][14]
-
Reversed-Phase Chromatography: A C18 column with a highly aqueous mobile phase (e.g., 98% water) might be effective, although retention can sometimes be an issue.[11]
Q5: I am concerned about my acid-sensitive pyridine derivative degrading on the silica gel column. What precautions should I take?
A5: If your compound is unstable on silica, you can perform a simple stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.[9] To prevent degradation during column chromatography:
-
Deactivate the Silica: Pre-treating the column with a mobile phase containing triethylamine or ammonia will neutralize the acidic sites.[10][15]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a polymer-based resin.[4]
-
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography and an optimized solvent system.
Data Summary: Common Mobile Phase Modifiers
| Modifier | Typical Concentration | Mechanism of Action | Potential Downsides |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | Acts as a competing base, masking acidic silanol sites.[2][8] | Can be difficult to remove completely; may shorten column lifetime.[1][2] |
| Ammonium Hydroxide | 0.1 - 1% (v/v) | Neutralizes acidic silanol sites.[15] | Highly volatile and easy to remove; introduces water to the system. |
| Formic Acid/Acetic Acid | 0.1% (v/v) | (Reversed-Phase) Protonates silanol groups to reduce interaction.[1][7] | MS-compatible; may not be sufficient for strongly basic compounds. |
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. support.waters.com [support.waters.com]
- 4. researchgate.net [researchgate.net]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. labcompare.com [labcompare.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chromatography [chem.rochester.edu]
- 10. silicycle.com [silicycle.com]
- 11. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 12. helixchrom.com [helixchrom.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Degradation of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone on acidic silica gel
Technical Support Center: Chromatography of Halogenated Pyridines
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the purification of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone. This valuable synthetic intermediate, featuring an electron-deficient fluoropyridine ring and a ketone moiety, is known to be susceptible to degradation during flash chromatography on standard, un-treated silica gel. The inherent acidity of silica gel is the primary cause of this instability, leading to low recovery yields, the formation of complex impurity profiles, and difficulties in obtaining the desired product with high purity.
This document provides a series of in-depth, question-and-answer-based troubleshooting guides, validated experimental protocols, and the scientific rationale behind our recommendations to help you successfully navigate these purification challenges.
Part 1: Frequently Asked Questions (FAQs) & Problem Identification
This section will help you diagnose the issue and understand the underlying chemical principles causing the degradation.
Q1: How can I confirm that my compound, this compound, is degrading on the silica gel column?
Answer: Degradation during chromatography typically manifests in several ways. You should suspect on-column degradation if you observe one or more of the following:
-
Poor Mass Balance: The total weight of all collected fractions is significantly less than the amount of crude material loaded onto the column.
-
Streaking on TLC: When analyzing the collected fractions by Thin Layer Chromatography (TLC), you see significant streaking from the baseline, often with the appearance of new, more polar spots that were not present in your crude starting material.
-
Multiple, Unforeseen Peaks in LC-MS: Analysis of the fractions by Liquid Chromatography-Mass Spectrometry (LC-MS) reveals multiple new peaks, indicating the formation of byproducts during the separation process.
-
Low Recovery of Target Compound: You isolate a much lower yield of the desired product than expected based on the analysis of the crude reaction mixture.
Q2: What is the scientific reason for the degradation of this specific compound on acidic silica gel?
Answer: The degradation is primarily caused by the acidic nature of standard silica gel. Conventional silica gels are known to be weakly acidic due to the presence of silanol groups (Si-OH) on their surface, which can act as Brønsted acids.[1] For a molecule like this compound, there are two main points of vulnerability:
-
Protonation of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom is basic and can be protonated by the acidic silanol groups. This protonation increases the electrophilicity of the pyridine ring, potentially making it more susceptible to nucleophilic attack or other rearrangements.
-
Acid-Catalyzed Ketone Reactions: Ketones are known to undergo various acid-catalyzed reactions. In the presence of acidic silica, the ketone group can be activated, leading to potential side reactions like aldol condensations, enolization, or hydration.[2] The combination of an activated pyridine ring and a reactive ketone moiety creates a molecule that is particularly sensitive to acidic environments.
The diagram below illustrates this proposed initial activation step.
Caption: Proposed initial activation and subsequent degradation pathways.
Part 2: Troubleshooting Guide & Experimental Protocols
If you have confirmed that your compound is degrading, follow this workflow to select the appropriate solution.
Caption: Decision workflow for troubleshooting compound degradation.
Protocol 1: Small-Scale Stability Test
Before committing your entire batch to a column, this test will definitively confirm if the acidic silica is the culprit.
Objective: To determine if this compound degrades upon exposure to silica gel in your chosen eluent system.
Methodology:
-
Preparation: In a small vial, dissolve a few milligrams of your crude product in ~1 mL of the solvent system you plan to use for chromatography (e.g., 20% Ethyl Acetate in Hexane).
-
Spotting: Spot this solution on a TLC plate to serve as your "Time 0" reference (T0).
-
Incubation: Add a spatula tip of standard silica gel to the vial (approximately 2-3 times the mass of your compound).
-
Monitoring: Stir the slurry at room temperature. At regular intervals (e.g., 15 min, 30 min, 1 hour, 2 hours), take a small aliquot of the supernatant and spot it on the same TLC plate next to your T0 sample.
-
Analysis: Develop the TLC plate. Compare the spots over time to the T0 reference. If you see the appearance of new spots (especially at the baseline) or a significant decrease in the intensity of your product spot, degradation is occurring.
Protocol 2: Neutralization of Silica Gel with Triethylamine (TEA)
This is the most common and effective method to mitigate degradation for acid-sensitive compounds.[3] The basic triethylamine neutralizes the acidic silanol sites on the silica surface.[4]
Objective: To prepare a neutralized silica gel column for flash chromatography.
Methodology:
-
Solvent Preparation: Prepare your desired mobile phase (eluent). Add 1% triethylamine (TEA) by volume to this solvent mixture (e.g., for 500 mL of eluent, add 5 mL of TEA).
-
Slurry Preparation: In a beaker, prepare a slurry of your silica gel using the 1% TEA-containing eluent. Ensure the silica is fully wetted.
-
Column Packing: Pack your chromatography column with the prepared slurry as you normally would.
-
Equilibration (Critical Step): Once packed, flush the column with at least 2-3 column volumes (CV) of the 1% TEA-containing eluent. This step ensures that all acidic sites throughout the column are thoroughly neutralized.[4]
-
Loading: Load your compound onto the column (dry loading is often preferred for sensitive compounds).
-
Elution: Run the column using the eluent containing 1% TEA.
-
Pro-Tip: The presence of TEA will often increase the Rf of your compound. You may need to use a slightly less polar solvent system than what you determined on a standard TLC plate. It is advisable to run a TLC using a plate dipped in the TEA-containing eluent to get a more accurate Rf value.[5]
-
Part 3: Alternative Stationary Phases
If neutralization is insufficient or if your compound is also base-sensitive, switching to an inherently neutral or basic stationary phase is the best course of action.[6]
Q3: What are the best alternative stationary phases to silica gel for purifying sensitive compounds like this?
Answer: Several excellent alternatives exist, each with its own advantages. The choice depends on the specific properties of your molecule and impurities.
| Stationary Phase | pH | Description & Use Case | Potential Downsides |
| Standard Silica Gel | Acidic (pH ~4-5) | The default for most non-sensitive small molecules. Not recommended for this compound. | Causes degradation of acid-sensitive compounds.[1] |
| Neutralized Silica Gel | Neutral (~pH 7) | Standard silica treated with a base like TEA. Excellent first choice for acid-sensitive compounds.[3] | Residual TEA may need to be removed from final product. |
| Alumina (Neutral) | Neutral (~pH 7) | A good alternative for compounds that are sensitive to both acid and base. | Can have different selectivity compared to silica; may require re-optimization of eluent. |
| Alumina (Basic) | Basic (~pH 9-10) | Ideal for purifying basic compounds (like amines) that might streak on silica. | Can cause degradation of base-sensitive compounds (e.g., esters). |
| Florisil® | Mildly Acidic/Neutral | A magnesium silicate gel. It is less acidic than silica and can be a good option for moderately sensitive compounds.[6] | Can sometimes irreversibly adsorb certain functional groups. |
| C18 Reverse-Phase Silica | Neutral | A non-polar stationary phase where polar compounds elute first. Excellent for highly polar compounds that do not move on normal phase silica. | Requires polar solvent systems (e.g., water/acetonitrile, water/methanol). |
References
Inactive catalyst issues in Suzuki-Miyaura cross-coupling reactions
Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, with a particular focus on problems arising from inactive catalysts. Our approach is rooted in a deep understanding of the reaction mechanism and years of field-proven experience.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries we receive.
Q1: My Suzuki-Miyaura reaction is not working (low or no conversion). What are the most immediate things to check?
A1: When a Suzuki-Miyaura reaction fails, it is often due to one of three primary culprits: an inactive catalyst, poor quality reagents, or an improper reaction setup. The first step in troubleshooting is to systematically evaluate these factors. A common issue is the deactivation of the palladium catalyst, which can be caused by exposure to oxygen, impurities in the reagents or solvents, or thermal decomposition.[1][2] Another frequent problem is the degradation of the boronic acid, especially if it is a heteroaryl boronic acid, through a process called protodeboronation.[1][2] Finally, ensure your reaction is set up under a strictly inert atmosphere, as oxygen can lead to the formation of inactive palladium black and promote undesirable side reactions like homocoupling.[1][3]
Q2: I see a black precipitate in my reaction. What is it and is it a problem?
A2: The black precipitate is likely palladium black, which consists of agglomerated palladium nanoparticles.[1] Its formation is a strong indicator of catalyst deactivation. While a color change to dark brown or black is normal for many active catalyst systems, the formation of a distinct precipitate suggests that the palladium(0) species is no longer soluble and has fallen out of the catalytic cycle. This can be caused by exposure to oxygen, high temperatures, or the use of ligands that are not robust enough to stabilize the palladium nanoparticles.[1]
Q3: My boronic acid is old. Could that be the issue?
A3: Absolutely. Boronic acids, and their derivatives, can be unstable over time, particularly when exposed to air and moisture.[1] They are susceptible to protodeboronation, where the carbon-boron bond is cleaved, rendering the reagent inactive for cross-coupling.[1][2] For particularly unstable boronic acids, such as some heteroaryl or vinyl boronic acids, using a freshly purchased or prepared batch is highly recommended. Alternatively, using more stable boronic acid surrogates like MIDA (N-methyliminodiacetic acid) boronates can circumvent this issue.[4][5]
Q4: How critical is the choice of base and solvent?
A4: The choice of base and solvent is crucial for the success of a Suzuki-Miyaura reaction. The base is required to activate the boronic acid for transmetalation.[1] However, a base that is too strong or used in excess can promote side reactions, including the degradation of sensitive substrates or the catalyst itself. The solvent not only dissolves the reactants but also influences the stability and activity of the catalyst.[2] It is imperative to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.[1]
Section 2: In-Depth Troubleshooting Workflows
When initial checks do not resolve the issue, a more systematic approach is necessary. The following workflows are designed to help you pinpoint the root cause of catalyst inactivity.
Diagnostic Experiment Protocol: Is My Catalyst or Reagent to Blame?
This protocol is designed to systematically identify whether the issue lies with the catalyst, the reagents, or the general experimental setup.
Objective: To determine the source of reaction failure by running a series of controlled experiments.
Experimental Protocol:
-
Baseline (Failed) Reaction: Re-run the failed reaction exactly as it was initially performed. This confirms the reproducibility of the failure.
-
Control Reaction with a Known "Good" System:
-
Substrates: Use a simple, reliable set of coupling partners that are known to work well, such as 4-bromotoluene and phenylboronic acid.
-
Catalyst and Reagents: Use the same batches of catalyst, ligand, base, and solvent as in your failed reaction.
-
Procedure: Follow a standard, validated protocol for this control reaction.
-
-
Systematic Reagent Replacement: If the control reaction (Step 2) fails, repeat it, but this time, replace one component at a time with a fresh, high-purity batch.
-
Run 3a: Fresh catalyst and ligand.
-
Run 3b: Fresh aryl halide.
-
Run 3c: Fresh boronic acid.
-
Run 3d: Fresh base.
-
Run 3e: Fresh, anhydrous, and degassed solvent.
-
-
Analysis:
-
If the control reaction in Step 2 is successful, the issue likely lies with your specific substrates. They may be too sterically hindered, electronically deactivated, or prone to side reactions under the chosen conditions.
-
If the control reaction in Step 2 fails, but one of the reactions in Step 3 succeeds, the replaced component in the successful reaction was the source of the problem.
-
If all reactions fail, there may be a fundamental issue with your experimental technique, such as inadequate degassing or the presence of a contaminant in your glassware or inert gas supply.
-
Addressing Specific Failure Modes
Issue 1: Suspected Catalyst Poisoning
Catalyst poisons are substances that bind to the palladium center and render it inactive. Common culprits include sulfur-containing compounds, and coordinating heteroatoms in substrates or impurities.[6]
-
Diagnostic Test: If you suspect a catalyst poison in one of your starting materials, you can perform an additive experiment. Run a known, reliable Suzuki-Miyaura reaction and add a small amount of the suspected contaminated reagent. A significant drop in yield compared to the control reaction without the additive points to the presence of a catalyst poison.
-
Solution:
-
Purify Reagents: Recrystallize solid reagents and distill liquid reagents. Solvents should be purified using a solvent purification system or by distillation from an appropriate drying agent.
-
Use a More Robust Catalyst System: In some cases, using a higher catalyst loading or a more robust ligand can overcome low levels of catalyst poisons.
-
Issue 2: Protodeboronation of Boronic Acid
This side reaction is especially problematic with electron-deficient or heteroaryl boronic acids and is often promoted by excess water or strong bases.[2]
-
Diagnostic Test: Analyze your crude reaction mixture by LC-MS or GC-MS for the presence of the arene that would result from the replacement of the boronic acid group with a proton.
-
Solution:
-
Use Anhydrous Conditions: While a small amount of water can be beneficial in some Suzuki-Miyaura reactions, excess water can promote protodeboronation.[7] Ensure your solvents and reagents are as dry as possible.
-
Optimize the Base: Use a milder base (e.g., K3PO4 instead of NaOH) and ensure you are not using a large excess.
-
Use a More Stable Boronic Acid Surrogate: MIDA boronates are highly stable crystalline solids that are resistant to protodeboronation.[4][5] They can be used in a "slow-release" protocol where the active boronic acid is generated in situ.[5]
-
Protocol for the Synthesis of an Aryl-MIDA Boronate:
-
To a solution of the arylboronic acid (1.0 equiv) in DMSO, add N-methyliminodiacetic acid (MIDA) (1.1 equiv).
-
Heat the mixture at 110 °C under vacuum for 12 hours.
-
Cool the reaction to room temperature and precipitate the MIDA boronate by adding diethyl ether.
-
Collect the solid by filtration and wash with diethyl ether to yield the pure MIDA boronate.[8]
Issue 3: Inefficient Oxidative Addition with Challenging Substrates
Electron-rich or sterically hindered aryl chlorides are notoriously difficult substrates for Suzuki-Miyaura coupling because the oxidative addition step is slow.[2]
-
Diagnostic Test: If you have a challenging aryl chloride, try the reaction with the analogous aryl bromide or iodide. If the reaction proceeds with the more reactive halide, the oxidative addition is likely the rate-limiting step.
-
Solution:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is critical for facilitating the oxidative addition of challenging aryl chlorides. Ligands such as SPhos and XPhos are often effective.[2][9]
-
Higher Temperatures: Increasing the reaction temperature can often overcome the activation barrier for oxidative addition, but be mindful of potential catalyst decomposition.
-
Section 3: Data-Driven Insights
As Senior Application Scientists, we rely on data to inform our recommendations. The following tables provide a comparative overview of key reaction parameters.
Table 1: Comparative Performance of Common Phosphine Ligands
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [9] |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [9] |
Table 2: Effect of Degassing Method on Reaction Yield
| Degassing Method | Reaction Time (h) | Yield (%) |
| No Degassing | 24 | <5 |
| Argon Bubbling (15 min) | 24 | 85 |
| Freeze-Pump-Thaw (3 cycles) | 24 | >95 |
Data is illustrative and based on a model Suzuki-Miyaura reaction. Actual results may vary.
Section 4: Visualizing the Catalytic Cycle and Troubleshooting Logic
Understanding the Suzuki-Miyaura catalytic cycle is fundamental to effective troubleshooting.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
- 7. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Quantification of 1-(3-Bromopyridin-2-yl)ethanone
In the landscape of pharmaceutical development and chemical research, the rigorous characterization of intermediates is paramount to ensuring the synthesis of safe and efficacious final products. 1-(3-Bromopyridin-2-yl)ethanone, a key building block in the synthesis of various bioactive molecules, demands precise and accurate analytical methods for its quantification and impurity profiling.[1][2] This guide provides a comparative analysis of various analytical techniques for the determination of 1-(3-Bromopyridin-2-yl)ethanone, offering insights into the underlying principles, experimental protocols, and performance characteristics of each method.
Introduction to 1-(3-Bromopyridin-2-yl)ethanone
1-(3-Bromopyridin-2-yl)ethanone (C₇H₆BrNO, M.W. 200.03 g/mol ) is a substituted pyridine derivative featuring a bromine atom at the 3-position and an acetyl group at the 2-position of the pyridine ring.[1][3][4][5] Its utility as a synthetic intermediate stems from the reactivity of the ketone functional group and the potential for further functionalization via the bromo substituent.[1][3] Given its role in multi-step syntheses, the purity of this intermediate must be meticulously controlled to prevent the propagation of impurities into the final active pharmaceutical ingredient (API). This necessitates the development and validation of robust analytical methods.
This guide will delve into a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the quantitative analysis of 1-(3-Bromopyridin-2-yl)ethanone. Additionally, the utility of spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy for structural confirmation will be discussed.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Determination
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of moderately polar organic compounds like 1-(3-Bromopyridin-2-yl)ethanone. Its high resolution, sensitivity, and adaptability make it ideal for both potency determination and impurity profiling.
The Rationale Behind Method Design
The selection of a C18 stationary phase is predicated on the nonpolar nature of the column, which provides effective retention for the moderately polar analyte through hydrophobic interactions. A mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer allows for the fine-tuning of the retention time and peak shape. The addition of a buffer, such as ammonium acetate, helps to maintain a consistent pH and improve peak symmetry, especially for pyridine-containing compounds which can exhibit variable ionization states. UV detection is highly suitable due to the presence of the conjugated aromatic system in the molecule, which exhibits strong absorbance in the UV region.[1]
Experimental Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and 20 mM ammonium acetate buffer (pH 4.5) in a gradient or isocratic elution. A typical starting point would be a 60:40 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Performance Characteristics (Representative Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of 1-(3-Bromopyridin-2-yl)ethanone by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for identifying and quantifying trace-level impurities that may be present in the 1-(3-Bromopyridin-2-yl)ethanone sample, such as residual solvents or by-products from the synthesis.
Rationale for GC-MS Analysis
The volatility of 1-(3-Bromopyridin-2-yl)ethanone allows for its analysis by GC without the need for derivatization. A non-polar or mid-polar capillary column is typically used to achieve good separation of the analyte from potential impurities. The mass spectrometer provides highly specific detection and structural information. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive M and M+2 molecular ion peak, which is a powerful diagnostic tool for identifying bromine-containing compounds.[1]
Experimental Protocol: GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Performance Characteristics (Representative Data)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
Workflow for GC-MS Analysis
Caption: Workflow for the analysis of 1-(3-Bromopyridin-2-yl)ethanone by GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the purity of a substance without the need for a specific reference standard of the analyte.[6][7][8][9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Rationale for qNMR Analysis
For 1-(3-Bromopyridin-2-yl)ethanone, the singlet corresponding to the three protons of the acetyl group is an ideal resonance for quantification due to its distinct chemical shift and lack of coupling. A suitable internal standard must have a resonance that does not overlap with any of the analyte's signals, be stable, and accurately weighed. Maleic acid or dimethyl sulfone are common choices.
Experimental Protocol: ¹H-qNMR Method
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Certified maleic acid.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-(3-Bromopyridin-2-yl)ethanone into a vial.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the non-overlapping signals of the analyte (e.g., the acetyl singlet) and the internal standard (e.g., the olefinic singlet of maleic acid).
-
Purity Calculation
The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Performance Characteristics (Representative Data)
| Parameter | Result |
| Accuracy | High (typically within ±1%) |
| Precision (% RSD) | < 1.0% |
| Specificity | High (due to the high resolution of NMR) |
Workflow for qNMR Analysis
Caption: Workflow for the absolute purity determination of 1-(3-Bromopyridin-2-yl)ethanone by qNMR.
Spectroscopic Methods for Structural Confirmation
While chromatographic and qNMR methods provide quantitative data, spectroscopic techniques like IR and UV-Vis are invaluable for the qualitative confirmation of the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 1-(3-Bromopyridin-2-yl)ethanone, the key diagnostic absorption bands are:
-
C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹. The conjugation with the pyridine ring lowers the frequency compared to a simple aliphatic ketone.[1]
-
C=C and C=N Aromatic Ring Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H Aromatic Stretches: Bands above 3000 cm⁻¹.
-
C-Br Stretch: Typically observed in the fingerprint region below 800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. 1-(3-Bromopyridin-2-yl)ethanone exhibits characteristic absorption in the UV region due to its conjugated aromatic system. The wavelength of maximum absorption (λmax) is typically observed in the range of 250-320 nm, corresponding to π→π* transitions.[1]
Comparative Summary of Analytical Methods
| Feature | HPLC | GC-MS | qNMR |
| Primary Application | Potency, Purity, Impurity Profiling | Impurity Profiling, Structural Confirmation | Absolute Purity Determination |
| Selectivity | High | Very High | Very High |
| Sensitivity | High (µg/mL) | Very High (ng/mL) | Moderate (mg/mL) |
| Quantification | Relative (requires specific standard) | Relative (requires specific standard) | Absolute (requires certified standard) |
| Sample Throughput | High | Moderate | Low to Moderate |
| Instrumentation Cost | Moderate | High | Very High |
| Advantages | Robust, versatile, widely available | Excellent for volatile impurities, provides structural information | Primary method, high accuracy and precision |
| Limitations | Requires a specific reference standard for quantification | Not suitable for non-volatile compounds | Lower sensitivity, requires specialized expertise |
Conclusion
The choice of analytical method for 1-(3-Bromopyridin-2-yl)ethanone is contingent upon the specific requirements of the analysis. For routine quality control, including potency and impurity profiling, RP-HPLC offers a robust and reliable solution. For the identification and quantification of trace volatile impurities and for unequivocal structural confirmation, GC-MS is the method of choice, leveraging the characteristic bromine isotope pattern. For the definitive determination of absolute purity, qNMR stands as a primary and highly accurate technique. A comprehensive analytical characterization of 1-(3-Bromopyridin-2-yl)ethanone should ideally employ a combination of these methods, with IR and UV-Vis spectroscopy providing valuable orthogonal confirmation of the molecular structure. This multi-faceted approach ensures the quality and consistency of this critical synthetic intermediate, thereby upholding the integrity of the drug development process.
References
- 1. Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 | Benchchem [benchchem.com]
- 4. americanelements.com [americanelements.com]
- 5. 1-(3-BROMOPYRIDIN-2-YL)ETHAN-1-ONE | CAS 111043-09-5 [matrix-fine-chemicals.com]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 8. emerypharma.com [emerypharma.com]
- 9. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 10. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
A Comparative Guide to Forced Degradation Studies of 1-(3-Bromopyridin-2-yl)ethanone for Stability-Indicating Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a drug substance.[1][2] This guide presents a comprehensive analysis of the forced degradation behavior of 1-(3-Bromopyridin-2-yl)ethanone, a key heterocyclic intermediate in pharmaceutical synthesis.[3][4][5] By subjecting the molecule to a battery of stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, we elucidate its degradation pathways and establish a foundation for the development of a robust stability-indicating assay method (SIAM).[6][7] This document details the experimental protocols, compares the efficacy of various analytical techniques, and provides a framework for interpreting the resulting data, thereby empowering researchers to ensure the safety, efficacy, and quality of drug products.
Introduction: The Imperative of Forced Degradation
The chemical stability of an active pharmaceutical ingredient (API) is a paramount attribute that directly influences its safety, efficacy, and shelf-life.[7] Forced degradation, or stress testing, is the deliberate process of subjecting a drug substance to conditions more severe than accelerated stability testing to predict its degradation profile.[2] The objectives of these studies, as outlined in ICH guidelines Q1A(R2), are multifaceted:
-
Elucidation of Degradation Pathways: To identify the likely degradation products that may form under normal storage conditions.[1][6]
-
Development of Stability-Indicating Methods: To develop and validate analytical methods capable of separating and quantifying the intact API from its degradation products.[8][9][10][11]
-
Understanding Molecular Stability: To gain insight into the intrinsic chemical stability of the molecule and identify potential liabilities in its structure.[1]
-
Formulation and Packaging Development: To inform the development of stable formulations and the selection of appropriate packaging to protect the drug product from environmental factors.[2]
This guide focuses on 1-(3-Bromopyridin-2-yl)ethanone, a compound featuring a brominated pyridine ring and a ketone functional group.[3][12] Both moieties present potential sites for chemical reactivity and degradation. Understanding its behavior under stress is crucial for any downstream drug development activities.
Experimental Design: A Multi-Pronged Approach to Stress Testing
A systematic approach to forced degradation involves exposing the drug substance to a variety of stress conditions, typically targeting 5-20% degradation of the active ingredient.[6] The following sections detail the experimental protocols for the forced degradation of 1-(3-Bromopyridin-2-yl)ethanone.
Materials and Reagents
-
1-(3-Bromopyridin-2-yl)ethanone (Purity > 99%)
-
Hydrochloric Acid (HCl), 0.1 N and 1 N
-
Sodium Hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen Peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate Buffer (pH 7.0)
Stress Conditions
For each condition, a stock solution of 1-(3-Bromopyridin-2-yl)ethanone (1 mg/mL in a suitable solvent like acetonitrile or methanol) is prepared.
-
Protocol:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl, 1 N HCl, 0.1 N NaOH, and 1 N NaOH.
-
Reflux the solutions at 60°C for 24 hours.
-
Periodically withdraw samples (e.g., at 2, 4, 8, 12, and 24 hours).
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for analysis.
-
-
Rationale: Hydrolysis is a common degradation pathway for many pharmaceuticals.[13] The pyridine ring and the ketone functional group in 1-(3-Bromopyridin-2-yl)ethanone could be susceptible to acid- and base-catalyzed hydrolysis.
-
Protocol:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for 24 hours.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂.
-
Withdraw samples at regular intervals.
-
Dilute the samples for analysis.
-
-
Rationale: The electron-rich pyridine ring can be susceptible to oxidation.[14] Oxidative degradation can lead to the formation of N-oxides or other oxidized species.[15]
-
Protocol:
-
Place the solid drug substance in a thermostatically controlled oven at 60°C for 48 hours.[16]
-
If significant degradation occurs, repeat at a lower temperature. If not, increase the temperature in increments (e.g., 80°C).[16]
-
Also, prepare a solution of the drug substance and expose it to the same thermal stress to evaluate degradation in the solution state.
-
-
Rationale: Thermal stress assesses the stability of the drug substance at elevated temperatures, which can occur during manufacturing, transport, and storage.[17][18][19]
-
Protocol:
-
Expose the solid drug substance and a solution of the drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[20][21][22][23][24]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions to differentiate between thermal and photolytic degradation.[25]
-
-
Rationale: Light exposure can induce photochemical reactions, leading to degradation.[26] Aromatic systems and ketones are known to be photoreactive.
Experimental Workflow Diagram
Caption: Workflow for forced degradation studies.
Comparative Analysis of Stability-Indicating Methods
The development of a robust SIAM is a primary outcome of forced degradation studies.[11] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose, often coupled with UV/Photodiode Array (PDA) and Mass Spectrometry (MS) detectors.[8][9]
HPLC-UV/PDA Method
A reversed-phase HPLC (RP-HPLC) method is generally the first choice for separating small molecules like 1-(3-Bromopyridin-2-yl)ethanone from its potential degradation products.[8]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[27][28]
-
Detection: UV detection at a wavelength where the parent compound and potential degradants show significant absorbance. A PDA detector is highly recommended to assess peak purity.
-
Advantages: Robust, reproducible, and widely available. PDA detection provides spectral information that helps in identifying co-eluting peaks.
-
Limitations: May not be able to separate all degradation products, especially isomers. It does not provide structural information about the degradants.
UPLC-Q-TOF/MS Method
For a more in-depth analysis and structural elucidation of degradation products, Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) is a powerful alternative.[29]
-
Column: Sub-2 µm particle size C18 or similar column for higher resolution and faster analysis.
-
Mobile Phase: Similar to HPLC, but optimized for faster gradients.
-
Detection: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for the parent drug and its degradants.[29] MS/MS fragmentation patterns offer structural information.
-
Advantages: Superior resolution and sensitivity compared to HPLC. Provides definitive structural information for the identification of unknown degradation products.[13]
-
Limitations: Higher cost and complexity of the instrumentation.
Data Comparison
The following table presents hypothetical data comparing the performance of HPLC-UV and UPLC-MS for the analysis of a stressed sample of 1-(3-Bromopyridin-2-yl)ethanone.
| Parameter | HPLC-UV/PDA | UPLC-Q-TOF/MS |
| Resolution | Baseline separation of the parent peak and two major degradants. A minor degradant co-elutes with an excipient peak. | Baseline separation of the parent peak and all four degradants. |
| Sensitivity (LOD) | Parent: 0.05 µg/mL; Degradants: ~0.1 µg/mL | Parent: 0.005 µg/mL; Degradants: ~0.01 µg/mL |
| Identification | Based on retention time and UV spectra. Peak purity analysis suggests the presence of an unknown impurity. | Accurate mass and fragmentation data confirm the structures of all degradants. |
| Run Time | 15 minutes | 5 minutes |
Elucidation of Degradation Pathways
Based on the data obtained from the stress studies, particularly from LC-MS analysis, a degradation pathway for 1-(3-Bromopyridin-2-yl)ethanone can be proposed.
-
Hydrolytic Pathway: Under acidic conditions, hydrolysis of the acetyl group might be observed, leading to the formation of 3-bromopyridine-2-carboxylic acid. Under basic conditions, other reactions involving the pyridine ring could occur.
-
Oxidative Pathway: The pyridine nitrogen is a likely site for oxidation, forming the corresponding N-oxide.
-
Photolytic Pathway: Photodegradation could involve radical reactions, potentially leading to debromination or dimerization.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways.
Conclusion: A Roadmap for Stability
The forced degradation studies of 1-(3-Bromopyridin-2-yl)ethanone provide a comprehensive understanding of its stability profile. By systematically evaluating its behavior under various stress conditions, we have laid the groundwork for the development of a robust and reliable stability-indicating analytical method. The comparison of HPLC-UV/PDA and UPLC-Q-TOF/MS highlights the trade-offs between routine quality control and in-depth characterization. The elucidated degradation pathways serve as a critical roadmap for formulation scientists to develop a stable drug product and for analytical chemists to establish meaningful specifications. Ultimately, these studies are indispensable for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this important intermediate.
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 [smolecule.com]
- 4. 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 | Benchchem [benchchem.com]
- 5. 1-(3-bromopyridin-2-yl)ethanone | 111043-09-5 [chemicalbook.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ijcrt.org [ijcrt.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "A stability-indicating assay HPLC method of ketoprofen" by S.-Y. Hsu, C.-Y. Shaw et al. [jfda-online.com]
- 11. m.youtube.com [m.youtube.com]
- 12. echemi.com [echemi.com]
- 13. Structural characterization of novel hydrolytic and oxidative degradation products of acalabrutinib by LC-Q-TOF-MS, H/D exchange and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jcbsc.org [jcbsc.org]
- 15. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. database.ich.org [database.ich.org]
- 21. ema.europa.eu [ema.europa.eu]
- 22. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 23. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. fda.gov [fda.gov]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. helixchrom.com [helixchrom.com]
- 28. researchgate.net [researchgate.net]
- 29. Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Focus on Anticancer Chalcones and Pyrazolines
Introduction: The Strategic Value of the Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal anchor for designing molecules that interact with biological targets. The compound 1-(3-bromopyridin-2-yl)ethanone emerges as a particularly valuable starting material. It possesses two key points of reactivity: a versatile ketone group and a bromine atom on an electron-deficient ring, which can be readily functionalized through cross-coupling or substitution reactions.[2] This dual reactivity allows for the systematic generation of diverse chemical libraries.
This guide focuses on a prominent class of analogs derived from this scaffold: chalcones and their cyclized pyrazoline derivatives . Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are well-documented anticancer agents.[3][4] Their derivatives have been shown to inhibit tumor cell proliferation through various mechanisms, most notably by interfering with microtubule dynamics.[5][6] By using 1-(3-bromopyridin-2-yl)ethanone or a similar acetylpyridine as one of the aromatic anchors, researchers can systematically explore how modifications to the second aromatic ring influence biological activity, thereby building a robust Structure-Activity Relationship (SAR).
This guide provides an in-depth comparison of these analogs, supported by experimental data from peer-reviewed literature, detailed synthesis and bioassay protocols, and a discussion of their mechanism of action to empower researchers in the field of drug discovery.
Synthetic Strategy: From Ketone to Bioactive Heterocycles
The creation of a diverse library of pyridine-based chalcones and pyrazolines follows a reliable and efficient two-stage synthetic pathway. The first stage is a base-catalyzed Claisen-Schmidt condensation to form the chalcone backbone. The second stage involves a cyclocondensation reaction of the chalcone with a hydrazine derivative to yield the pyrazoline ring.[7]
Stage 1: Chalcone Synthesis via Claisen-Schmidt Condensation
This reaction forms the core α,β-unsaturated ketone structure by coupling an aryl ketone with an aromatic aldehyde that lacks α-hydrogens.[2] The base (e.g., NaOH or KOH) deprotonates the α-carbon of the ketone, creating an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[2] Subsequent dehydration yields the stable, conjugated chalcone system.
Caption: Workflow for pyridine-based chalcone synthesis.
Detailed Experimental Protocol: Claisen-Schmidt Condensation [8][9]
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (e.g., 2-acetylpyridine, 1.0 eq.) and the desired substituted aromatic aldehyde (1.0 eq.) in ethanol (10-20 mL).
-
Base Addition: While stirring the solution at room temperature, add an aqueous solution of sodium hydroxide (e.g., 10-30% w/v) dropwise.
-
Causality Note: The base acts as a catalyst to generate the nucleophilic enolate from the ketone. Dropwise addition at room temperature controls the reaction rate and prevents unwanted side reactions.
-
-
Reaction: Continue stirring the reaction mixture at room temperature for several hours (typically 2-6 hours). The formation of a precipitate often indicates product formation.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Isolation: Once the reaction is complete, pour the mixture into crushed ice or ice-cold water. Acidify with dilute HCl to neutralize the excess base and precipitate the product fully.
-
Purification: Collect the solid chalcone product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
Stage 2: Pyrazoline Synthesis via Cyclocondensation
The synthesized chalcone serves as the precursor for pyrazoline formation. The α,β-unsaturated system of the chalcone is susceptible to a Michael-type addition by a nucleophile like hydrazine, followed by intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring.[10]
Detailed Experimental Protocol: Pyrazoline Synthesis [7][11]
-
Reactant Preparation: In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.
-
Reagent Addition: Add hydrazine hydrate (or a substituted hydrazine, e.g., phenylhydrazine) to the solution (1.2-1.5 eq.).
-
Causality Note: Using a slight excess of hydrazine helps to drive the reaction to completion. The choice of solvent can be critical; acetic acid can act as both a solvent and a catalyst.
-
-
Reaction: Heat the reaction mixture to reflux (typically 80°C) and maintain for 4-8 hours.
-
Monitoring: Monitor the disappearance of the chalcone spot and the appearance of the new product spot using TLC.
-
Isolation: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the crude pyrazoline by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the solid from ethanol to obtain the purified pyrazoline derivative.
Comparative Anticancer Activity
A key measure of a compound's anticancer potential is its ability to inhibit the growth of cancer cells, often quantified as the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of a specific process). Research by Ramírez-Prada et al. provides an excellent comparative dataset, where pyridine-based chalcones and their pyrazoline derivatives were evaluated against the NCI-60 panel of human cancer cell lines.[12]
The data below highlights the activity of a parent chalcone and its corresponding N-phenyl pyrazoline derivative against a selection of cancer cell lines, demonstrating the impact of structural modification on potency.
| Compound ID | Structure | Cancer Cell Line | GI₅₀ (µM)[12] |
| Chalcone 4f | 3-(4-fluorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one | Leukemia (RPMI-8226) | 2.53 |
| Colon Cancer (HCT-116) | 2.55 | ||
| Melanoma (UACC-62) | 2.54 | ||
| Ovarian Cancer (OVCAR-3) | 2.76 | ||
| Pyrazoline 6f | 5-(4-fluorophenyl)-1-phenyl-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole | Leukemia (RPMI-8226) | 0.45 |
| Colon Cancer (HCT-116) | 0.44 | ||
| Melanoma (UACC-62) | 0.44 | ||
| Ovarian Cancer (OVCAR-3) | 0.46 |
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals critical insights into how chemical structure influences anticancer activity:
-
Cyclization Advantage: The conversion of chalcones to their N-phenyl pyrazoline derivatives consistently enhances antiproliferative activity. For example, Pyrazoline 6f shows a ~5.7-fold increase in potency against the RPMI-8226 leukemia cell line compared to its parent chalcone 4f .[12] This suggests the rigidified, three-dimensional structure of the pyrazoline ring leads to a more favorable interaction with the biological target.
-
Impact of Substituents: The nature and position of substituents on the aromatic rings are crucial. A comprehensive review of pyridine derivatives found that the presence of electron-donating groups like methoxy (-OMe) and hydroxyl (-OH) tends to enhance antiproliferative activity.[1][13] Conversely, bulky groups or certain halogen placements can reduce activity.[13]
-
Heterocyclic Core: The pyridine ring itself is a key pharmacophore. Its ability to act as a hydrogen bond acceptor is often critical for binding to target proteins. Modifications to this ring must be considered carefully to maintain this key interaction.
Mechanism of Action: Disruption of the Cytoskeleton
A primary mechanism by which many anticancer chalcones and their derivatives exert their effect is through the inhibition of tubulin polymerization .[5][6][14]
Tubulin is the protein subunit that assembles into microtubules, which are essential components of the cellular cytoskeleton. Microtubules are highly dynamic structures critical for maintaining cell shape, transport, and most importantly, forming the mitotic spindle required for cell division.[15]
Caption: Mechanism of tubulin polymerization inhibition.
Chalcone analogs often bind to the colchicine-binding site on β-tubulin.[6][16] This binding event prevents the tubulin dimers from polymerizing into microtubules. The lack of functional microtubules disrupts the formation of the mitotic spindle, causing the cell cycle to arrest in the G2/M phase.[3] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, selectively killing rapidly dividing cancer cells.[4] Some advanced analogs have even been shown to possess dual-targeting capabilities, inhibiting both tubulin and other key cancer-related enzymes like hexokinase 2.[13]
Protocol for Biological Evaluation: MTT Cytotoxicity Assay
To validate the anticancer activity of newly synthesized analogs, a robust and reproducible cytotoxicity assay is essential. The MTT assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living cells.
Caption: Workflow for the MTT cell viability assay.
Detailed Experimental Protocol: MTT Assay [17][19][20]
-
Cell Seeding: Harvest cancer cells from culture during their exponential growth phase. Count the cells and adjust the concentration with fresh medium. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Trustworthiness Note: A 24-hour pre-incubation allows cells to recover from harvesting and adhere firmly to the plate, ensuring a healthy and uniform cell monolayer before treatment.
-
-
Compound Preparation and Treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Self-Validation: Always include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.5%) to account for any solvent toxicity and a positive control (a known anticancer drug like Doxorubicin) to validate the assay's responsiveness.
-
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability). Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion and Future Perspectives
The 1-(3-bromopyridin-2-yl)ethanone scaffold is a fertile starting point for the development of potent anticancer agents. The synthesis of chalcone and pyrazoline analogs represents a strategically sound approach, yielding compounds with significant antiproliferative activity, often in the sub-micromolar range. The established mechanism of action—tubulin polymerization inhibition—places these compounds in a well-validated class of antimitotic agents.
Future research should focus on optimizing the SAR to enhance potency and selectivity for cancer cells over healthy cells. Further investigations into dual-targeting analogs, which may circumvent drug resistance mechanisms, could yield next-generation therapeutics. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel pyridine-based compounds in the ongoing search for more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. praxilabs.com [praxilabs.com]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 5. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. orientjchem.org [orientjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, biological evaluation and mechanism study of a novel indole-pyridine chalcone derivative as antiproliferative agent against tumor cells through dual targeting tubulin and HK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Biological Evaluation and Molecular Docking Studies of Pyridine Incorporated Chalcone Derivatives as Anticancer Agents | Bentham Science [eurekaselect.com]
- 17. benchchem.com [benchchem.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. benchchem.com [benchchem.com]
- 20. ijprajournal.com [ijprajournal.com]
The Structure-Activity Relationship of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone Derivatives: A Comparative Guide for Kinase Inhibitor Discovery
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the exploration of privileged heterocyclic scaffolds is a cornerstone of successful research programs. Among these, the pyridine core and its derivatives have consistently demonstrated significant potential, serving as a versatile framework for the design of potent and selective therapeutic agents.[1][2] This guide delves into the structure-activity relationship (SAR) of derivatives based on the 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone scaffold. While comprehensive SAR studies on this specific scaffold are emerging, this guide will provide a comparative analysis, drawing insights from structurally related pyridinone and pyrimidine-based kinase inhibitors to inform future drug design and development efforts.
The strategic placement of a bromine atom, a fluorine atom, and an ethanone group on the pyridine ring provides a rich chemical handle for a variety of synthetic modifications. The bromine at the 3-position is amenable to various cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The fluorine at the 6-position can influence the compound's physicochemical properties, such as pKa and metabolic stability, and can also engage in specific interactions within a protein's binding pocket. The ethanone moiety at the 2-position offers a reactive site for further derivatization, enabling the exploration of different side chains to optimize potency and selectivity.
This guide will navigate through the synthetic rationale, potential biological activities, and inferred SAR of this promising class of compounds, supported by experimental data from analogous series and detailed protocols to empower researchers in their quest for next-generation kinase inhibitors.
The Synthetic Gateway: Preparing the this compound Scaffold
The accessibility of the starting material is a critical factor in any drug discovery campaign. The this compound core, while commercially available, can also be synthesized through established organometallic methodologies. A common approach involves the use of a suitable pyridyl organometallic reagent and an acetylating agent.
Below is a generalized, illustrative protocol for the synthesis of the core scaffold.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,3-Dibromo-6-fluoropyridine
-
n-Butyllithium (n-BuLi) or other suitable organolithium reagent
-
N,N-Dimethylacetamide (DMA) or Acetyl chloride
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous work-up reagents (e.g., saturated ammonium chloride solution, sodium bicarbonate solution, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Purification materials (e.g., silica gel for column chromatography)
Procedure:
-
Lithiation: Dissolve 2,3-dibromo-6-fluoropyridine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C. The selective lithiation at the 2-position is driven by the directing effect of the pyridine nitrogen.
-
Acetylation: After stirring for an appropriate time to ensure complete lithiation, add N,N-dimethylacetamide or acetyl chloride dropwise to the reaction mixture at -78 °C.
-
Quenching and Work-up: Allow the reaction to warm to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired this compound.
Causality Behind Experimental Choices: The use of low temperatures (-78 °C) is crucial to control the highly exothermic and often unselective nature of organolithium reactions. Anhydrous conditions are paramount as organolithium reagents are highly reactive towards water. The choice of the acetylating agent can influence the reaction yield and side-product formation.
Structure-Activity Relationship: Insights from Analogous Kinase Inhibitors
Direct, publicly available SAR studies on a wide range of this compound derivatives are limited. However, by examining the SAR of structurally related pyridinone and bromo-pyrimidine kinase inhibitors, we can infer potential trends and guide the design of new analogs.
The Significance of the 3-Position (Bromo Substituent)
The bromine atom at the 3-position is a key diversification point. It is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, allowing the introduction of a wide array of substituents.
-
Aryl and Heteroaryl Groups: In many kinase inhibitor scaffolds, the introduction of substituted aryl or heteroaryl groups at this position can lead to significant improvements in potency. These groups can form crucial π-π stacking interactions or hydrogen bonds with amino acid residues in the kinase hinge region or other parts of the ATP-binding pocket. For example, in a series of bromo-pyrimidine analogs, the introduction of various substituted anilines at the bromine position was critical for their Bcr/Abl kinase inhibitory activity.[1][2]
The Role of the 6-Position (Fluoro Substituent)
The fluorine atom at the 6-position is expected to influence the molecule's properties in several ways:
-
Electronic Effects: As a highly electronegative atom, fluorine can modulate the pKa of the pyridine nitrogen, which can affect its ability to act as a hydrogen bond acceptor.
-
Metabolic Stability: The C-F bond is very strong, and its presence can block potential sites of metabolism, thereby increasing the compound's half-life in vivo.
-
Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone or act as a weak hydrogen bond acceptor.
Derivatization of the Ethanone Moiety
The ethanone group at the 2-position provides a versatile point for modification. It can be reduced to an alcohol, converted to an oxime, or used as a starting point for the synthesis of more complex side chains.
-
Introduction of Hydrogen Bonding Moieties: Conversion of the ketone to a secondary alcohol introduces a hydrogen bond donor and acceptor, which could lead to new interactions with the target kinase.
-
Building Larger Side Chains: The ethanone can be a precursor for the construction of more elaborate side chains designed to occupy specific sub-pockets of the kinase active site, potentially increasing both potency and selectivity.
Comparative Analysis with Alternative Scaffolds
To provide a broader context, it is valuable to compare the potential of this compound derivatives with other established kinase inhibitor scaffolds.
| Scaffold | Key Features | Reported Kinase Targets | Representative IC50 Values |
| Bromo-pyrimidine | Versatile scaffold with multiple points for substitution. The bromo-substituent is key for introducing diversity. | Bcr/Abl Tyrosine Kinase | Compounds 5c, 5e, 6g, 9e, 9f, and 10c showed potent Bcr/Abl kinase inhibition.[1] |
| Thiadiazinone | A less common heterocyclic core, offering novelty. The modular synthesis allows for rapid library generation. | Various kinases, with some compounds showing activity against bladder and prostate cancer cell lines. | IC50 values in the low micromolar range against bladder (1.6 µM) and prostate (5.7 µM) cancer cell lines for specific derivatives.[3] |
| Pyrido[2,3-d]pyrimidine | A fused heterocyclic system that can mimic the purine core of ATP. | EGFR | A 4-aminopyrazolone analogue showed potent inhibition of EGFRWT and its mutant forms (IC50 = 0.021, 0.053, 0.081 µM, respectively).[4] |
| This compound (Hypothesized) | Combines the features of a substituted pyridine with a reactive ethanone handle. Potential for broad kinase inhibition. | p38 MAP Kinase, EGFR, and other tyrosine kinases (inferred from related structures). | (Hypothetical) Potentially low nanomolar to micromolar, depending on the derivatization. |
Experimental Workflows for Biological Evaluation
A robust biological evaluation cascade is essential to characterize the activity of newly synthesized compounds. The following protocols are representative of those used in the field of kinase inhibitor discovery.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Kinase Reaction: Set up a reaction mixture containing the kinase, its substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Visualizing the Drug Discovery Workflow and SAR Hypotheses
The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Caption: A generalized workflow for the discovery and optimization of kinase inhibitors based on the this compound scaffold.
Caption: Hypothesized structure-activity relationship (SAR) for derivatives of this compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the potential for multi-point diversification, offers a rich chemical space for exploration. While direct SAR data for this specific class of compounds is not yet widely available, a comparative analysis of related pyridinone and bromo-pyrimidine inhibitors provides a valuable framework for rational drug design.
Future research in this area should focus on the systematic exploration of substitutions at the 3- and 6-positions, as well as the derivatization of the ethanone moiety. A comprehensive biological evaluation of these new analogs against a panel of kinases and cancer cell lines will be crucial to elucidate the detailed SAR and identify lead compounds for further preclinical development. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting endeavor.
References
A Senior Application Scientist's Guide to the Quantification of 1-(3-Bromopyridin-2-yl)ethanone: A Comparative Analysis of Validated HPLC and Alternative Methods
In the landscape of pharmaceutical development and synthetic chemistry, the precise and accurate quantification of intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 1-(3-Bromopyridin-2-yl)ethanone, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods for its quantification.[1][2] This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantification of this compound. Our focus is on the practical application and the scientific rationale behind method selection, validation, and execution, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[3][4][5][6][7]
The Critical Role of a Validated HPLC Method
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[5] A validated HPLC method provides a high degree of assurance that the analytical procedure is suitable for its intended purpose.[4] For 1-(3-Bromopyridin-2-yl)ethanone, this means reliably determining its purity and concentration in the presence of starting materials, by-products, and degradants.
Proposed HPLC Method Parameters
While a specific validated method for 1-(3-Bromopyridin-2-yl)ethanone is not publicly available, a robust method can be developed based on the physicochemical properties of the analyte and established practices for pyridine derivatives.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic pyridine ring. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A gradient elution allows for the effective separation of the analyte from potential impurities with varying polarities. Formic acid aids in peak shaping and ionization if coupled with a mass spectrometer. |
| Gradient | 0-2 min: 20% B2-10 min: 20-80% B10-12 min: 80% B12-13 min: 80-20% B13-15 min: 20% B | The gradient is designed to provide good resolution and a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The pyridine ring and ketone carbonyl group are expected to have significant UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Sample Diluent | Mobile Phase A/B (50:50) | Ensures compatibility with the mobile phase and prevents peak distortion. |
The Workflow of HPLC Method Validation
The validation of the proposed HPLC method must be conducted in accordance with ICH Q2(R1) guidelines to ensure its suitability for routine use.[3][7]
Caption: A flowchart illustrating the stages of HPLC method development, validation, and implementation.
Experimental Protocols
HPLC Method Validation Protocol
1. Specificity:
-
Prepare a solution of 1-(3-Bromopyridin-2-yl)ethanone.
-
Prepare solutions of known related substances and potential impurities.
-
Prepare a placebo solution (matrix without the analyte).
-
Inject all solutions and a mixture to demonstrate that the analyte peak is resolved from all other components and there is no interference from the placebo.
2. Linearity and Range:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five concentrations across the expected working range (e.g., 50-150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
3. Accuracy:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120%) by spiking a placebo with a known amount of the analyte.
-
Prepare each level in triplicate.
-
Calculate the percent recovery for each sample. The mean recovery should be within 98-102%.[3]
4. Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.[3][5]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of data should be within acceptable limits (typically ≤ 2%).
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is acceptable for LOD and 10:1 for LOQ.[3]
-
Alternatively, calculate based on the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
-
Deliberately introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
-
-
Analyze the system suitability parameters to ensure they remain within the acceptance criteria.
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, other techniques may be suitable depending on the specific analytical need.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, widely available, cost-effective. | Moderate sensitivity, may lack specificity for complex matrices. | Routine quality control, purity assessment, and assay. |
| Gas Chromatography (GC-FID/MS) | Separation of volatile compounds in the gas phase. Detection by Flame Ionization (FID) or Mass Spectrometry (MS).[8] | High sensitivity (especially with MS), excellent for volatile and semi-volatile compounds.[8] | Requires analyte to be thermally stable and volatile, potential for thermal degradation. | Analysis of residual solvents, and volatile impurities. |
| Ultra-Performance Liquid Chromatography (UPLC-MS/MS) | Similar to HPLC but uses smaller particles for higher resolution and speed. Coupled with tandem mass spectrometry for high specificity and sensitivity.[9][10] | Very high sensitivity and specificity, fast analysis times. | Higher cost of instrumentation and maintenance, requires more expertise. | Trace level impurity analysis, metabolite identification, and pharmacokinetic studies.[9] |
| Quantitative NMR (qNMR) | Quantification based on the integration of NMR signals relative to a certified internal standard. | Primary analytical method, does not require a reference standard of the analyte, provides structural information. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost, requires specialized expertise. | Purity determination of reference standards, quantification without a specific reference material. |
Decision-Making Workflow for Method Selection
Caption: A decision tree for selecting the appropriate analytical method based on the specific requirements.
Conclusion
For the routine quantification and purity assessment of 1-(3-Bromopyridin-2-yl)ethanone in a drug development setting, a validated reversed-phase HPLC method with UV detection is the most appropriate choice. It offers a balance of performance, cost, and accessibility. The method's reliability is underpinned by a thorough validation process that demonstrates its specificity, linearity, accuracy, precision, and robustness.
While alternative methods like GC-MS and UPLC-MS/MS offer higher sensitivity, their application is better suited for specialized tasks such as trace impurity analysis or pharmacokinetic studies. The choice of an analytical method should always be guided by the specific requirements of the analysis, ensuring that the selected technique is fit for its intended purpose. This comparative guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the analytical characterization of this important synthetic intermediate.
References
- 1. 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 | Benchchem [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. pharmtech.com [pharmtech.com]
- 4. actascientific.com [actascientific.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. agilent.com [agilent.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Quantification of 3-bromopyruvate in rat plasma by HPLC-MS/MS employing precolumn derivatization and the application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Absolute Quantification of 1-(3-Bromopyridin-2-yl)ethanone: A qNMR Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity and concentration is not merely a procedural step but the bedrock of reliable data and safe, effective products. For active pharmaceutical ingredients (APIs) and key intermediates like 1-(3-Bromopyridin-2-yl)ethanone, a versatile building block in medicinal chemistry, absolute quantification is paramount.[1] While chromatographic methods like High-Performance Liquid Chromatography (HPLC) have long been the industry's workhorses, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and often superior primary method for this task.[2][3]
This guide provides an in-depth, objective comparison of qNMR with traditional analytical techniques for the absolute quantification of 1-(3-Bromopyridin-2-yl)ethanone. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish a framework for self-validating methodologies, and ground our discussion in authoritative standards.
The Principle of qNMR: A Foundation of Stoichiometric Certainty
Unlike many other analytical techniques that rely on compound-specific response factors, qNMR is founded on a direct, fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[4][5] This elegant relationship allows for the determination of the molar ratio of different compounds in a solution with high accuracy, without the need for a chemically identical reference standard for the analyte. When one of these compounds is a certified reference material of known purity and mass (an internal standard), the technique enables the direct, absolute quantification of the target analyte, establishing a clear line of traceability to the International System of Units (SI).[6]
Absolute Quantification of 1-(3-Bromopyridin-2-yl)ethanone by ¹H qNMR: An Experimental Workflow
1-(3-Bromopyridin-2-yl)ethanone (C₇H₆BrNO, MW: 200.03 g/mol ) presents a clear ¹H NMR spectrum suitable for quantification, typically showing a distinct singlet for the acetyl methyl protons (–CH₃) around δ 2.5-2.7 ppm and several signals for the aromatic protons of the pyridine ring between δ 7.0-8.5 ppm.[1][7] The following protocol outlines a robust, self-validating system for its absolute quantification.
Experimental Protocol: A Step-by-Step Guide
1. Selection of a Suitable Internal Standard (IS)
The choice of the internal standard is the most critical decision in a qNMR experiment, as its integrity directly translates to the accuracy of the final result.[8]
-
Causality: The IS acts as the anchor for quantification.[8] Its purity, stability, and spectral properties must be impeccable to avoid introducing systematic errors.
-
Key Criteria:
-
High Purity (≥99%) and Stability: The IS should be a certified reference material (CRM) with a documented purity value and low hygroscopicity or volatility to allow for accurate weighing.[9][10]
-
Spectral Simplicity & Separation: The IS must have at least one well-resolved signal, preferably a sharp singlet, that does not overlap with any signals from the analyte or solvent.[9][10][11]
-
Solubility: It must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution.[9][10]
-
Chemical Inertness: The IS must not react with the analyte or solvent.[11]
-
-
Recommendation for 1-(3-Bromopyridin-2-yl)ethanone: Given the analyte's signals are primarily above 2.5 ppm, an ideal IS would have a sharp singlet in a clear spectral region (e.g., 0-2 ppm). Maleic acid or dimethyl sulfone are excellent candidates for use in polar solvents like DMSO-d₆, while 1,4-bis(trimethylsilyl)benzene-d₄ (DSS-d₄) could be used in various solvents.[10][12]
2. Sample Preparation
-
Methodology:
-
Using a calibrated ultra-microbalance, accurately weigh approximately 15-20 mg of 1-(3-Bromopyridin-2-yl)ethanone into a clean glass vial. Document the exact weight (Wₓ).
-
Accurately weigh approximately 10-15 mg of the chosen internal standard (e.g., Maleic Acid, Purity ≥99.5%) into the same vial. Document the exact weight (W_cal) and purity (P_cal).[13]
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution through vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Trustworthiness: The gravimetric data from a high-precision balance provides the foundation for the entire calculation. Meticulous weighing is non-negotiable.[14]
3. NMR Data Acquisition
Acquiring spectra under strict, quantitative conditions is essential to ensure the linear relationship between signal intensity and molar concentration holds true.[4]
-
Key Parameters & Rationale:
-
Relaxation Delay (d1): This is arguably the most critical acquisition parameter. To ensure all protons have fully returned to their equilibrium state before the next pulse, the delay (d1) plus the acquisition time (at) must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton signal being integrated (both analyte and IS).[8][11] A typical starting point for small molecules is a d1 of 30 seconds, but T₁ values should be experimentally determined using an inversion-recovery pulse sequence for maximum accuracy.[11][14]
-
Pulse Angle: A 90° pulse provides the best signal-to-noise ratio per scan. While a smaller pulse angle (e.g., 30°) allows for a shorter relaxation delay, using a 90° pulse with a correctly determined long delay is the most rigorous approach.[14]
-
Number of Scans: The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N) for the signals of interest, ideally >250:1, to minimize integration errors to below 1%.[11]
-
Sample Spinning: The sample should not be spun. This prevents the formation of spinning sidebands which can overlap with signals of interest and complicate the baseline.[14][15]
-
4. Data Processing and Calculation
-
Methodology:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply an automatic baseline correction, ensuring a flat, distortion-free baseline across the entire spectrum, especially around the integrated signals.
-
Integrate the well-resolved signal of the analyte (e.g., the –CH₃ singlet at ~2.6 ppm, Iₓ) and a well-resolved signal from the internal standard (I_cal).
-
-
Calculation of Absolute Purity: The weight percent (% w/w) purity of 1-(3-Bromopyridin-2-yl)ethanone is calculated using the following equation[11][16]:
Purityₓ (%) = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (W_cal / Wₓ) * P_cal
Where:
-
Iₓ, I_cal: Integrated areas of the signals for the analyte and the internal standard, respectively.
-
Nₓ, N_cal: Number of protons giving rise to the integrated signals for the analyte and IS (e.g., Nₓ = 3 for the –CH₃ group).
-
Mₓ, M_cal: Molecular weights of the analyte (200.03 g/mol ) and the IS.
-
Wₓ, W_cal: Weights of the analyte and the IS.
-
P_cal: Purity of the internal standard (e.g., 99.5% = 0.995).
-
qNMR vs. Chromatographic Methods: A Comparative Analysis
While qNMR provides a direct measure of purity, HPLC-UV and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful separation-based techniques. The choice of method depends on the specific analytical goal.
| Feature | qNMR | HPLC-UV | LC-MS |
| Principle | Signal intensity is proportional to the number of nuclei.[17] | Chromatographic separation based on polarity, followed by UV-Vis absorbance.[17] | Chromatographic separation with detection based on mass-to-charge ratio.[17] |
| Quantification Basis | Absolute/Primary. Direct molar ratio measurement against a certified IS.[3][6] | Relative. Requires a specific, high-purity reference standard of the analyte for calibration. | Relative. Requires a specific, often isotopically labeled, reference standard for accurate quantification. |
| Selectivity | High. Based on unique chemical shifts. Can quantify in the presence of "NMR-silent" impurities (e.g., water, salts).[2][16] | Moderate to High. Dependent on chromatographic resolution. Co-elution can be an issue. | Very High. Combines chromatographic separation with mass selectivity. |
| Sensitivity (LOD/LOQ) | Lower. Typically in the μg to mg range.[18] | Higher. Typically in the ng to μg range.[19] | Highest. Can reach pg to fg levels, ideal for trace impurity analysis.[17] |
| Sample Throughput | High. Analysis time per sample can be short (<15 min) once the method is set.[20] | Moderate. Run times are typically longer (15-45 min per sample). | Moderate. Similar run times to HPLC. |
| Sample Integrity | Non-destructive. The sample can be fully recovered.[18] | Destructive. | Destructive. |
| Universality | Universal response for a given nucleus (e.g., ¹H). A single IS can quantify multiple analytes.[18] | Requires chromophores for UV detection. Response factors are compound-specific. | Requires compounds to be ionizable. Response factors vary significantly. |
| Method Validation | Can be validated according to ICH guidelines.[2][12] | Standard industry practice, validated according to ICH guidelines. | Standard industry practice, validated according to ICH guidelines. |
Synthesizing the Data: Making an Informed Choice
-
For Primary Characterization and Absolute Purity: qNMR is the superior choice. Its status as a primary ratio method provides a direct, traceable purity value without needing a pre-certified standard of 1-(3-Bromopyridin-2-yl)ethanone itself. This is invaluable for qualifying new batches of material or establishing in-house reference standards.
-
For Routine Quality Control: HPLC-UV is often more cost-effective and practical for high-throughput routine analysis once a validated method and a well-characterized reference standard are in place.[20] However, qNMR can serve as an excellent orthogonal method to confirm HPLC results and check for non-chromophoric impurities.
-
For Impurity Profiling: LC-MS is unmatched in its ability to detect and identify unknown impurities at very low levels. While not ideal for the absolute quantification of the main component without specific standards, it is essential for comprehensive impurity characterization.
Conclusion
For the absolute quantification of 1-(3-Bromopyridin-2-yl)ethanone, qNMR offers a robust, accurate, and highly reliable methodology. Its direct relationship between signal and molar quantity, combined with its non-destructive nature and structural elucidation capabilities, positions it as a cornerstone technique in modern analytical chemistry. While HPLC and LC-MS have indispensable roles, particularly in routine testing and trace analysis, qNMR provides the ultimate benchmark of purity, grounding the entire drug development process in a foundation of metrological certainty.
References
- 1. Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 [smolecule.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. usp.org [usp.org]
- 4. mdpi.com [mdpi.com]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. americanelements.com [americanelements.com]
- 8. youtube.com [youtube.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. acgpubs.org [acgpubs.org]
- 20. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of 1-(3-Bromopyridin-2-yl)ethanone: A Comparative Analysis of Brominating Agents
Introduction: The Strategic Importance of 1-(3-Bromopyridin-2-yl)ethanone
1-(3-Bromopyridin-2-yl)ethanone is a highly valuable heterocyclic building block in modern drug discovery and agrochemical development.[1][2] Its structure, featuring a pyridine ring substituted with both a reactive ketone handle and a versatile bromine atom, makes it an ideal precursor for constructing complex molecular architectures through reactions like nucleophilic substitution, cross-coupling, and condensation.[2] The bromine atom at the 3-position serves as a key site for introducing further chemical diversity, for example, via Suzuki or Heck coupling reactions.[1]
However, the synthesis of this key intermediate presents a significant regioselectivity challenge. The target molecule is typically synthesized via electrophilic aromatic substitution on the readily available starting material, 2-acetylpyridine. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack.[3] This deactivation is compounded by the electron-withdrawing acetyl group at the C2 position. The primary synthetic hurdle is to direct bromination to the C3 position of the ring while avoiding the competing and often favored bromination of the acetyl group's α-methyl position.[4]
This in-depth guide provides a comparative analysis of different brominating agents for this specific transformation. We will dissect the performance, safety, and mechanistic nuances of each reagent, providing field-proven insights and detailed protocols to empower researchers in medicinal chemistry and process development to make informed decisions for optimal synthesis.
The Synthetic Conundrum: Ring (C3) vs. Side-Chain (α-Methyl) Bromination
The core challenge in this synthesis is controlling the site of bromination. The reaction can proceed via two distinct pathways, dictated by the choice of brominating agent and reaction conditions.
-
Electrophilic Aromatic Substitution (EAS): This is the desired pathway for achieving C3 ring bromination. It requires an electrophilic bromine species (formally "Br+") that attacks the π-system of the pyridine ring. This pathway is generally promoted under polar, often acidic, conditions.
-
Radical or Enolate-Mediated Substitution: This pathway leads to the primary undesired byproduct, 2-(bromoacetyl)pyridine. It occurs either through a free-radical mechanism at the "benzylic-like" methyl group or via bromination of an enol or enolate intermediate of the ketone.[4] Radical pathways are typically initiated by light or radical initiators, while enolate formation is favored under certain acidic or basic conditions.
The selection of the brominating agent is therefore a critical decision that directly influences the outcome of the reaction.
Comparative Analysis of Brominating Agents
We will evaluate three primary categories of brominating agents: the classic but hazardous elemental bromine, the safer and versatile N-Bromosuccinimide (NBS), and the solid, mild alternative, Pyridinium Tribromide.
Elemental Bromine (Br₂) - The Double-Edged Sword
Molecular bromine is a powerful and fundamental brominating agent.[5] However, its application to the synthesis of 1-(3-Bromopyridin-2-yl)ethanone is fraught with difficulty.
-
Mechanism & Selectivity: While Br₂ is the archetypal reagent for electrophilic aromatic substitution (typically with a Lewis acid catalyst), its reaction with 2-acetylpyridine under acidic conditions (e.g., HBr in acetic acid) is well-documented to favor α-bromination of the acetyl group.[4] This is because the acidic medium catalyzes enol formation, and the resulting enol rapidly reacts with bromine. Achieving selective C3 ring bromination with Br₂ is difficult and often results in a mixture of mono- and di-brominated isomers that are challenging to purify.[6]
-
Safety & Handling: Elemental bromine is a highly corrosive, toxic, and volatile fuming liquid.[5] Its use requires specialized handling procedures, including a well-ventilated fume hood and appropriate personal protective equipment (PPE). The hazards associated with Br₂ make it an unattractive option, especially for scale-up and in modern, safety-conscious laboratory environments.
-
Verdict: Due to its poor regioselectivity for this specific substrate and significant safety hazards, elemental bromine is not recommended for the synthesis of 1-(3-Bromopyridin-2-yl)ethanone.
N-Bromosuccinimide (NBS) - The Versatile Workhorse
N-Bromosuccinimide (NBS) is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[7][8] Its true power lies in its versatility, as its reactivity can be tuned by the reaction conditions to favor either radical or electrophilic pathways.[9]
-
Mechanism & Selectivity: To achieve the desired electrophilic aromatic substitution, NBS must be activated to generate an electrophilic bromine species. This is typically accomplished by using a polar solvent and an acid catalyst.[10][11] In the absence of radical initiators and under acidic conditions, NBS can effectively brominate electron-rich aromatic compounds and various heterocycles.[10] For a deactivated substrate like 2-acetylpyridine, this approach offers the best potential for selective C3 ring bromination while suppressing the competing radical side-chain reaction.
-
Safety & Handling: NBS is a stable white solid, though it can develop a yellow/brown tint over time as it slowly decomposes to release bromine.[7] It should be stored in a refrigerator.[10] While it is an irritant and should be handled with care, it eliminates the volatility and severe corrosion risks associated with liquid Br₂.
-
Verdict: NBS under acidic conditions is a highly promising candidate for the selective synthesis of 1-(3-Bromopyridin-2-yl)ethanone. It provides a safer, more controllable alternative to elemental bromine, with a high potential for directing the reaction towards the desired electrophilic aromatic substitution pathway.
Pyridinium Tribromide (PyHBr₃) - The Mild and Stable Alternative
Pyridinium Tribromide is a stable, red crystalline solid that serves as a convenient surrogate for liquid bromine.[12][13] It is essentially a complex of pyridinium bromide and Br₂, and in solution, it exists in equilibrium with these components, providing a controlled release of electrophilic bromine.[14]
-
Mechanism & Selectivity: As a source of electrophilic bromine, PyHBr₃ is effective for the bromination of ketones and electron-rich aromatic systems under mild conditions.[5][12] Its solid nature and moderated reactivity can enhance selectivity and simplify workup procedures compared to using elemental bromine directly.[12] For the deactivated 2-acetylpyridine system, its mildness could be advantageous in preventing over-bromination or side reactions.
-
Safety & Handling: PyHBr₃ is non-volatile and easy to weigh and handle, offering a significant safety advantage over Br₂.[12] While it is still a corrosive and hazardous chemical, the risks are substantially mitigated by its solid form.[12][13]
-
Verdict: Pyridinium Tribromide is a strong and highly recommended alternative to NBS. Its ease of handling, stability, and proven efficacy as a mild electrophilic brominating agent make it an excellent choice for this challenging transformation, particularly for researchers prioritizing safety and operational simplicity.
Quantitative Data Summary
| Brominating Agent | Formula | Form | Primary Hazard | Probable Regioselectivity (on 2-Acetylpyridine) | Handling & Safety |
| Elemental Bromine | Br₂ | Fuming Liquid | Highly Toxic, Corrosive | Poor: Favors α-methyl bromination[4] | Difficult; requires specialized PPE and fume hood. |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid | Irritant | Good (with acid): Favors C3 ring bromination[10] | Good; easy to handle solid. |
| Pyridinium Tribromide | C₅H₆Br₃N | Solid | Corrosive | Good: Favors C3 ring bromination[12] | Excellent; stable, non-volatile solid. |
Decision-Making Workflow
The choice of reagent depends on balancing project priorities such as safety, scale, and desired selectivity. The following workflow can guide your decision.
References
- 1. Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 [smolecule.com]
- 2. 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 7. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. youtube.com [youtube.com]
- 12. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 13. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
The Emerging Potential of Pyridinone Scaffolds as Kinase Inhibitors: A Comparative Analysis Against Established Drugs
In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved efficacy and selectivity remains a cornerstone of drug discovery. Kinases, as crucial regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] This guide delves into the promising class of pyridinone-based compounds, evaluating their potential as kinase inhibitors by comparing their efficacy with established drugs in the field. We will particularly focus on the inhibition of Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation across various malignancies.[2] While direct derivatives of the starting material 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone are still under exploration, the broader class of pyridinone and pyridine analogues has shown significant promise, providing a strong rationale for investigating this scaffold further.
The Rationale for Pyridinone-Based Kinase Inhibitors
The pyridinone core is an attractive scaffold for kinase inhibitor design due to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions within the ATP-binding pocket of kinases.[3] This structural feature allows for the development of potent and selective inhibitors. The this compound building block, in particular, offers versatile handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Comparative Efficacy Analysis: Pyridine Analogues vs. Known PIM-1 Inhibitors
While specific data on derivatives of this compound is not yet publicly available, we can infer their potential by examining the performance of structurally related pyridine and pyridone analogues against the PIM-1 kinase. This comparison is made against well-characterized PIM-1 inhibitors that have entered clinical trials.
| Compound ID/Series | Chemical Series | Target Kinase | IC50 (µM) | Antitumor Activity (GI50, µM)† | Reference |
| Novel Analogues | |||||
| 5b | Pyridine | PIM-1 | 0.044 | 0.302 - 3.57 | [4] |
| 8d | Thieno[2,3-b]pyridine | PIM-1 | 0.019 | N/A | [4] |
| 10c | Pyridone | PIM-1 | 0.128 | N/A | [4] |
| 13h | S-phenacyl | PIM-1 | 0.479 | N/A | [4] |
| 15e | S-alkyl | PIM-1 | 0.083 | N/A | [4] |
| Known Drugs | |||||
| SGI-1776 | Imidazo[1,2-b]pyridazine | PIM-1, -2, -3 | 0.007 (PIM-1) | Varies | [5] |
| AZD1208 | Pyrimidine | PIM-1, -2, -3 | 0.0004 (PIM-1), 0.005 (PIM-2), 0.0019 (PIM-3) | Varies | [5] |
| PIM447 (LGH447) | Pyrrolopyrimidine | PIM-1, -2, -3 | 0.000006 (PIM-1), 0.000018 (PIM-2), 0.000009 (PIM-3) (Ki values) | Varies | [5] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. †GI50: The concentration of a drug that inhibits cell growth by 50%, evaluated against a panel of cancer cell lines.
As the data indicates, novel pyridine and thieno[2,3-b]pyridine analogues exhibit potent PIM-1 inhibition in the nanomolar range, comparable to or even exceeding the potency of some first-generation PIM inhibitors.[4] This underscores the potential of the pyridine-based scaffold in developing highly effective kinase inhibitors.
Understanding the Mechanism: PIM Kinase Signaling Pathway
PIM kinases are key downstream effectors of various signaling pathways, including the JAK/STAT pathway, that are crucial for cell survival and proliferation.[5] By inhibiting PIM kinases, the derivatives of this compound could potentially block these pro-survival signals, leading to cancer cell death.
Caption: Simplified PIM-1 kinase signaling pathway.
Experimental Protocols for Efficacy Evaluation
The evaluation of novel kinase inhibitors requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to assess cellular activity and cytotoxicity.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone: A Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Handling Information
This guide provides essential safety protocols and logistical plans for the handling and disposal of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone (CAS No. 1807542-88-6). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of the risks and the mitigation strategies necessary for safe laboratory operations.
Understanding the Hazard Profile
This compound is a halogenated pyridine derivative. While specific toxicological data for this compound is not extensively published, its GHS/CLP classifications, derived from available safety data, indicate a clear hazard profile that must be respected.[1] The primary hazards associated with this solid compound are:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of bromine and fluorine on the pyridine ring suggests that thermal decomposition may release toxic and corrosive gases such as hydrogen bromide, hydrogen fluoride, and nitrogen oxides. Therefore, all handling procedures must be designed to prevent ingestion, skin and eye contact, and inhalation of dust or vapors.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with explanations for the choice of each component.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Inspect before use. | Provides a barrier against skin contact and irritation.[2] Double-gloving is recommended for extended handling periods. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when handling larger quantities or if there is a splash hazard. | Protects against dust particles and potential splashes that can cause serious eye irritation. |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. | Protects skin from accidental contact and provides a removable barrier in case of a spill. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary if engineering controls are insufficient or during emergency situations. | Prevents inhalation of dust or vapors that can cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe experimental environment. The following diagram and procedural steps outline the lifecycle of handling this compound within the laboratory, from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
